(S)-(+)-2-Phenylglycinol
Description
Properties
IUPAC Name |
(2S)-2-amino-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943295 | |
| Record name | 2-Amino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20989-17-7 | |
| Record name | (+)-Phenylglycinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, beta-amino-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(+)-2-Phenylglycinol chemical properties and structure
(S)-(+)-2-Phenylglycinol is a chiral amino alcohol that serves as a crucial building block and chiral auxiliary in the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility stems from the stereogenic center at the carbon atom bearing the amino and phenyl groups, which allows for the effective control of stereochemistry in chemical reactions.
Chemical Properties and Structure
This compound is a white to pale yellow crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a concise overview for researchers and drug development professionals.
| Property | Value |
| IUPAC Name | (2S)-2-amino-2-phenylethan-1-ol[1] |
| Synonyms | (S)-2-Amino-2-phenylethanol, L-(+)-α-Phenylglycinol |
| CAS Number | 20989-17-7[2][3][4] |
| Molecular Formula | C₈H₁₁NO[1][2] |
| Molecular Weight | 137.18 g/mol [2][3] |
| Melting Point | 75-79 °C[2][4] |
| Boiling Point | 252.03°C (rough estimate)[2] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Limited solubility in water.[2][5] |
| Appearance | White to light yellow crystalline powder[2] |
| Optical Activity | [α]¹⁹/D +33° (c = 0.75 in 1 M HCl)[3][4] |
| SMILES | N--INVALID-LINK--c1ccccc1[3] |
| InChI Key | IJXJGQCXFSSHNL-MRVPVSSYSA-N[1][3] |
Chemical Structure
The structure of this compound features a primary alcohol and a primary amine attached to a stereogenic carbon, which is also bonded to a phenyl group. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is responsible for its chiral properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are critical for its application in research and development. Below are methodologies derived from scientific literature.
Synthesis of this compound
1. Biocatalytic Cascade Synthesis:
A one-pot enzymatic cascade has been developed for the synthesis of (S)-phenylglycinol from L-phenylalanine.[2] This environmentally friendly approach utilizes a series of engineered E. coli strains expressing different enzymes.
-
Reaction Steps:
-
Deamination: L-phenylalanine is deaminated to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).
-
Decarboxylation: trans-Cinnamic acid is oxidatively decarboxylated to styrene by phenolic acid decarboxylase (PAD).
-
Oxidation: Styrene is oxidized to styrene oxide by styrene monooxygenase (SMO).
-
Hydrolysis: Styrene oxide is hydrolyzed to 1-phenyl-1,2-ethanediol by an epoxide hydrolase (EH).
-
Oxidation: 1-phenyl-1,2-ethanediol is oxidized to 2-hydroxyacetophenone by an alcohol dehydrogenase (ADH).
-
Asymmetric Amination: 2-hydroxyacetophenone is asymmetrically aminated to (S)-phenylglycinol using an ω-transaminase (ω-TA).[2]
-
-
Key Advantages: This method can achieve high conversion rates (up to 99%) and excellent enantiomeric excess (>99% ee).[2]
2. Chemical Synthesis:
A method for the synthesis of the hydrochloride salt of (S)-phenylglycinol has been reported.[3]
-
Reagents and Conditions:
-
m-Cyanoaniline
-
(S)-Phenylglycinol
-
Chromium chloride hexahydrate
-
Solvent: Chlorobenzene
-
The reactants are refluxed in chlorobenzene for three days.
-
-
Work-up:
-
The reaction mixture is hot filtered.
-
The filter residue is dissolved in a mixture of trichloromethane and ethanol.
-
The product, (S)-phenylglycinol hydrochloride, is obtained as chiral clear crystals after natural volatilization of the solvents.[3]
-
Analytical Procedures
Determination of Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC):
The enantiomeric purity of 2-phenylglycinol is a critical quality attribute. Chiral HPLC is a widely used technique for this purpose. While a specific validated method for this compound was not detailed in the immediate search results, a general approach for determining the enantiomeric purity of chiral compounds by HPLC involves the following steps:
-
Principle: The enantiomers are separated on a chiral stationary phase (CSP) based on their differential interactions with the chiral selector of the column.
-
General Methodology:
-
Column: A column with a chiral stationary phase is selected. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is used. The composition is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used for detection, as the phenyl group in 2-phenylglycinol absorbs UV light.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Mandatory Visualizations
Asymmetric Synthesis Workflow using a Chiral Auxiliary
This compound is frequently employed as a chiral auxiliary to control the stereochemical outcome of a reaction. The general workflow for this process is illustrated below.
This diagram illustrates the key steps in utilizing a chiral auxiliary like this compound. A prochiral substrate is first attached to the chiral auxiliary, forming a chiral adduct. This adduct then undergoes a diastereoselective reaction, where the stereochemistry of the auxiliary directs the formation of a specific stereoisomer. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary.
References
- 1. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents [patents.google.com]
- 4. This compound 98 20989-17-7 [sigmaaldrich.com]
- 5. L13265.14 [thermofisher.com]
(S)-(+)-2-Phenylglycinol: A Comprehensive Technical Guide for Researchers
Foreword
(S)-(+)-2-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis. Its utility in the stereoselective preparation of complex molecules has positioned it as an invaluable tool for researchers in drug discovery and development. This technical guide provides an in-depth overview of the key properties, applications, and experimental considerations for this compound, with a focus on its role as a chiral auxiliary in asymmetric synthesis.
Core Compound Identification and Properties
This compound is a commercially available chiral reagent. The fundamental identification and physicochemical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 20989-17-7 | |
| Molecular Formula | C8H11NO | [1] |
| Molecular Weight | 137.18 g/mol |
| Physical and Chemical Properties | ||
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 75-79 °C | [1] |
| Optical Activity | [α]D +33° (c = 0.75 in 1 M HCl) | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Limited solubility in water. | [1] |
| Purity | Typically available in ≥98% purity. | [2] |
Applications in Asymmetric Synthesis
The primary application of this compound lies in its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
This compound is particularly effective in directing the stereoselective synthesis of a variety of chiral compounds, including amino acids and alkaloids. It is also a key precursor in the synthesis of chiral ligands, such as bis(oxazolines), which are used in asymmetric catalysis.
Role as a Chiral Auxiliary
The general workflow for utilizing a chiral auxiliary such as this compound is depicted below. This process allows for the conversion of a prochiral substrate into a chiral product with a high degree of stereocontrol.
Synthesis of Chiral Bis(oxazoline) Ligands
This compound is a common starting material for the synthesis of C2-symmetric chiral bis(oxazoline) (BOX) ligands. These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. The synthesis typically involves the condensation of two equivalents of the amino alcohol with a dicarboxylic acid derivative.
Experimental Protocols
The following are generalized experimental protocols for key applications of this compound. Researchers should consult the primary literature for specific substrate and reaction optimization.
General Procedure for the Synthesis of Chiral Bis(oxazoline) Ligands
This protocol is based on a one-pot condensation reaction.
Materials:
-
This compound
-
Malononitrile or other suitable dinitrile
-
Zinc triflate (Zn(OTf)2)
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the dinitrile (1.0 mmol) in toluene (10 mL) is added this compound (2.2 mmol).
-
Zinc triflate (0.1 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.
General Procedure for Diastereoselective Alkylation using a Phenylglycinol-Derived Oxazolidinone Auxiliary
This protocol outlines the use of an oxazolidinone derived from this compound for a diastereoselective alkylation.
Part A: Acylation of the Chiral Auxiliary
-
This compound is first converted to the corresponding oxazolidinone.
-
The oxazolidinone (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere and cooled to -78 °C.
-
n-Butyllithium (1.1 mmol) is added dropwise, and the solution is stirred for 15 minutes.
-
The desired acyl chloride (1.2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude N-acyl oxazolidinone is purified by column chromatography.
Part B: Diastereoselective Alkylation
-
The N-acyl oxazolidinone (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol) is added dropwise to form the enolate.
-
After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide) (1.2 mmol) is added.
-
The reaction is stirred at -78 °C for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
-
The product is extracted, and the organic layer is purified as described in Part A.
Part C: Cleavage of the Chiral Auxiliary
-
The alkylated product (1.0 mmol) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (2.0 mmol) is added, and the mixture is stirred at room temperature.
-
Upon completion, the reaction mixture is acidified, and the chiral carboxylic acid product is extracted.
-
The aqueous layer can be basified to recover the this compound auxiliary.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).[3]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[4]
-
Skin Protection: Wear protective gloves and a lab coat.[4]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[3]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and do not induce vomiting; seek immediate medical attention.[3]
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.
References
Spectroscopic Analysis of (S)-(+)-2-Phenylglycinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic data for the chiral building block (S)-(+)-2-Phenylglycinol, a compound of significant interest in asymmetric synthesis and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₁NO, with a molecular weight of 137.18 g/mol . The following tables summarize the key spectral data collected from the Spectral Database for Organic Compounds (SDBS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.35 - 7.25 | Multiplet | - | 5H | C₆H₅- (Aromatic) |
| ~4.11 | Doublet of Doublets | 7.9, 4.2 | 1H | -CH(Ph)- |
| ~3.70 | Doublet of Doublets | 10.8, 4.2 | 1H | -CH₂OH (diastereotopic H) |
| ~3.58 | Doublet of Doublets | 10.8, 7.9 | 1H | -CH₂OH (diastereotopic H) |
| ~2.15 | Broad Singlet | - | 3H | -NH₂, -OH |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Data sourced from SDBS.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~142.5 | C (Quaternary aromatic) |
| ~128.5 | CH (Aromatic) |
| ~127.5 | CH (Aromatic) |
| ~126.8 | CH (Aromatic) |
| ~68.0 | -CH₂OH |
| ~58.1 | -CH(Ph)- |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data sourced from SDBS.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3370 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3290 | Strong, Broad | N-H Stretch (Primary Amine) |
| ~3060, 3030 | Medium | C-H Stretch (Aromatic) |
| ~2920, 2860 | Medium | C-H Stretch (Aliphatic) |
| ~1600, 1495, 1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1060 | Strong | C-O Stretch (Primary Alcohol) |
| ~760, 700 | Strong | C-H Bend (Monosubstituted Benzene) |
Sample preparation: KBr pellet or Nujol mull. Data sourced from SDBS.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.
Table 4: EI-MS Fragmentation Data for 2-Phenylglycinol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 137 | ~5 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - CH₂O]⁺ |
| 106 | ~95 | [M - CH₃O]⁺ or [C₇H₈N]⁺ |
| 79 | ~40 | [C₆H₅+H]⁺ |
| 77 | ~35 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (70 eV). The fragmentation pattern is identical for both (S) and (R) enantiomers. Data sourced from SDBS and NIST spectral libraries.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Tube Loading: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample compartment prior to sample analysis. The instrument software will automatically ratio the sample spectrum against the background.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small quantity of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if derivatized. For direct insertion, the sample is heated to ensure volatilization into the ion source.
-
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allows for comparison with library spectra.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
-
-
Detection: An electron multiplier detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The logical flow for the spectroscopic characterization of a chemical entity like this compound can be visualized as follows.
An In-depth Technical Guide to the Solubility of (S)-(+)-2-Phenylglycinol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-Phenylglycinol, a critical chiral intermediate in the synthesis of various pharmaceuticals and asymmetric catalysts. Due to its importance, understanding its solubility in different organic solvents is paramount for process development, purification, and formulation.
Qualitative Solubility Profile
This compound is a crystalline solid that exhibits solubility in a range of common organic solvents. Based on available safety data sheets and chemical catalogs, its general solubility profile is as follows:
-
Soluble in:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
-
Methanol[1]
-
-
Limited solubility in:
-
Water[1]
-
This profile suggests that this compound is more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents, which is consistent with its molecular structure containing both a hydroxyl and an amino group, capable of forming hydrogen bonds.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield comprehensive, experimentally determined quantitative solubility data (e.g., mole fraction solubility or g/100g of solvent) for this compound in a range of organic solvents at various temperatures. While some sources provide computationally predicted solubility values, these are not a substitute for experimental data in process design and development. The lack of such data highlights a research gap and necessitates experimental determination for specific applications.
Experimental Protocol for Solubility Determination: The Gravimetric Method
The following section details a standard and reliable laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature using the gravimetric method.
Principle
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass or volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.
Apparatus and Materials
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven or vacuum oven
-
Volumetric flasks and pipettes
Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the solubility value is constant). A typical equilibration time is 24-48 hours.
-
Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to avoid precipitation or dissolution) fitted with a filter to remove any solid particles.
-
Sample Weighing: Immediately transfer the withdrawn saturated solution to a pre-weighed container and record the total mass of the container and the solution.
-
Solvent Evaporation: Evaporate the solvent from the solution. This can be done by gentle heating in a drying oven or at room temperature under a stream of inert gas. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a moderate temperature is recommended.
-
Final Weighing: Once the solvent is completely removed and the residue is dry, weigh the container with the solid residue.
-
Calculation: The solubility can be expressed in various units. For example, solubility in g/100 g of solvent can be calculated using the following formula:
Solubility ( g/100 g solvent) = [(mass of residue) / (mass of saturated solution - mass of residue)] x 100
-
Replicates: The experiment should be repeated at least three times to ensure the reproducibility of the results.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For specific process development needs, it is highly recommended that researchers perform experimental solubility determinations in the solvent systems relevant to their work.
References
The Stereochemical Architect: A Technical Guide to the Mechanism of Action of (S)-(+)-2-Phenylglycinol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Phenylglycinol, a readily available chiral amino alcohol, has emerged as a cornerstone in the field of asymmetric synthesis. Its versatile structure allows it to serve as a powerful chiral auxiliary, a precursor to valuable chiral ligands, and a key chiral building block in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the mechanistic principles that underpin the remarkable stereochemical control exerted by this compound and its derivatives.
Core Applications in Asymmetric Synthesis
This compound's utility in asymmetric synthesis stems from its dual functionality: a stereogenic center bearing an amino group and a primary alcohol. This arrangement allows for its temporary incorporation into a substrate as a chiral auxiliary , where the fixed chirality of the phenylglycinol moiety directs the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary can be cleaved and recovered.
Furthermore, the amino alcohol functionality is ideal for the synthesis of chiral ligands , most notably oxazolines. These ligands, when complexed with transition metals, create chiral catalysts capable of inducing high levels of enantioselectivity in a wide range of transformations.
Finally, this compound itself can be incorporated as a permanent chiral fragment in the total synthesis of natural products and active pharmaceutical ingredients (APIs).[1][2][3][4]
Mechanism of Action as a Chiral Auxiliary
The primary role of this compound as a chiral auxiliary is to create a diastereomeric intermediate that allows for facial discrimination in reactions at a prochiral center. This is most commonly achieved through the formation of oxazolidinone or amide derivatives.
Diastereoselective Alkylation of Phenylglycinol-Derived Auxiliaries
The formation of an oxazolidinone from this compound, followed by N-acylation, provides a rigid chiral scaffold for diastereoselective enolate alkylation. The bulky phenyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone
-
Materials: N-Boc-(S)-phenylglycinol, potassium tert-butoxide, tetrahydrofuran (THF), n-heptane, ethyl acetate.
-
Procedure: Under a nitrogen atmosphere, N-Boc-(S)-phenylglycinol (0.190 mol) is dissolved in THF (300 mL). Potassium tert-butoxide (0.205 mol) is added portion-wise, and the reaction mixture is stirred at 25-30 °C for 10 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered. Water and methyl tert-butyl ether (MTBE) are added to the filtrate, and the layers are separated. The aqueous phase is extracted with MTBE. The combined organic layers are concentrated. The crude product is recrystallized from n-heptane/ethyl acetate (6/1) to yield (S)-4-phenyl-2-oxazolidinone.[2]
Logical Relationship: Stereocontrol in Alkylation
Caption: Logical workflow for asymmetric alkylation using a (S)-Phenylglycinol-derived auxiliary.
Diastereoselective Aldol Reactions
Similarly, N-acyl oxazolidinones derived from this compound are highly effective in directing the stereochemical outcome of aldol reactions. The formation of a chelated boron or titanium enolate leads to a rigid, chair-like transition state, as described by the Zimmerman-Traxler model. The phenyl group of the auxiliary occupies a pseudo-equatorial position, forcing the substituent of the enolate into a specific orientation and thereby controlling the facial selectivity of the aldehyde addition.
Signaling Pathway: Zimmerman-Traxler Model in a Phenylglycinol-Mediated Aldol Reaction
Caption: Simplified signaling pathway for a diastereoselective aldol reaction.
This compound in Chiral Ligand Synthesis
The condensation of this compound with nitriles or imidates is a common and efficient method for the synthesis of chiral oxazoline ligands. These ligands, particularly bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), are "privileged ligands" in asymmetric catalysis, demonstrating high efficacy in a multitude of reactions.
Experimental Protocol: General Synthesis of a Phenyl-Oxazoline Ligand
-
Materials: this compound, a nitrile (e.g., benzonitrile), chlorobenzene.
-
Procedure: In a dry reaction flask under a nitrogen atmosphere, this compound is added to a solution of the nitrile in dry chlorobenzene. The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the desired oxazoline ligand.[1]
Experimental Workflow: From Phenylglycinol to Chiral Catalyst
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Versatility of (S)-2-Phenylglycinol: A Chiral Auxiliary in Modern Asymmetric Synthesis
(S)-2-Phenylglycinol, a readily available chiral amino alcohol, has emerged as a cornerstone in asymmetric synthesis, empowering chemists to construct complex chiral molecules with high stereocontrol. Its utility as a chiral auxiliary is particularly prominent in the synthesis of a diverse array of natural products and pharmacologically active compounds, including alkaloids and dopaminergic agents. Furthermore, it serves as a valuable precursor for the synthesis of chiral ligands employed in asymmetric catalysis.
This technical guide provides an in-depth review of the applications of (S)-2-Phenylglycinol, with a focus on its role as a chiral auxiliary in the enantioselective synthesis of various heterocyclic compounds. Detailed experimental protocols for key transformations, quantitative data on reaction yields and stereoselectivities, and graphical representations of synthetic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Asymmetric Synthesis of Piperidine Alkaloids via Phenylglycinol-Derived Lactams
A powerful strategy for the enantioselective synthesis of piperidine-containing alkaloids utilizes chiral oxazolopiperidone lactams derived from (S)-2-phenylglycinol. These bicyclic lactams serve as versatile intermediates, allowing for the stereocontrolled introduction of substituents onto the piperidine ring.
A key transformation in this approach is the cyclocondensation of (S)-2-phenylglycinol with a δ-oxo acid derivative to form the chiral lactam. This reaction often proceeds with high stereoselectivity and can involve a dynamic kinetic resolution when racemic starting materials are used. The resulting lactam can then undergo a series of transformations, including alkylation and reductive cleavage of the chiral auxiliary, to afford the target alkaloid.
Table 1: Enantioselective Synthesis of Piperidine Alkaloids
| Alkaloid/Intermediate | Chiral Auxiliary | Key Reaction Steps | Solvent | Temperature (°C) | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| (-)-Anabasine | (R)-Phenylglycinol | Cyclodehydration, Reduction | Toluene | Reflux | - | - | [1] |
| (R)-3-Phenylpiperidine | (R)-Phenylglycinol | Cyclodehydration (DKR), Reduction | Toluene | Reflux | - | >98% ee | [2] |
| (-)-3-PPP | (S)-Phenylglycinol | Cyclodehydration (DKR), Reduction | Toluene | Reflux | - | >98% ee | [2] |
| cis-2-Alkyl-3-arylpiperidines | (R)-Phenylglycinol | Cyclodehydration (DKR), Reduction | Toluene | Reflux | - | - | [2] |
| (-)-Quebrachamine | (S)-Phenylglycinol derivative | Enolate dialkylation, Reduction | THF | -78 to rt | - | High stereoselectivity | [3] |
| (-)-Lepadins A-C | (R)-Phenylglycinol derivative | Cyclocondensation, Hydrogenation, Reductive opening, Hydroboration-oxidation, Horner-Wadsworth-Emmons | Toluene, various | Reflux, various | - | High stereoselectivity | [4] |
| (-)-Lepadin B | (R)-Phenylglycinol derivative | 19 steps from δ-keto ester | - | - | 7.6 (overall) | - | [5] |
Experimental Protocols
General Procedure for the Cyclocondensation of δ-Oxoesters with (R)-Phenylglycinol: [6]
A solution of the δ-oxoester (1 equiv), (R)-phenylglycinol (1 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with azeotropic removal of water until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford the bicyclic lactam.
General Procedure for the Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams: [7][8]
To a solution of the lactam (1 equiv) in anhydrous THF at -78 °C is added a solution of a strong base (e.g., LDA or KHMDS, 1.1 equiv). After stirring for 1 hour at this temperature, the alkylating agent (1.2 equiv) is added, and the reaction mixture is stirred for several hours at -78 °C to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
General Procedure for the Reductive Cleavage of the Chiral Auxiliary:
The phenylglycinol-derived lactam is subjected to reductive conditions to cleave the chiral auxiliary and reduce the lactam carbonyl. A common method involves treatment with a reducing agent such as lithium aluminum hydride (LiAlH4) or alane (AlH3) in a suitable solvent like THF. The reaction is typically performed at temperatures ranging from 0 °C to reflux. After completion, the reaction is carefully quenched, and the product is isolated and purified.
Synthetic Workflow for Piperidine Alkaloids
Enantioselective Synthesis of Dopaminergic Benzyltetrahydroisoquinolines
(S)-2-Phenylglycinol also serves as an effective chiral auxiliary in the asymmetric synthesis of 1-benzyltetrahydroisoquinolines (BTHIQs), a class of compounds with significant dopaminergic activity. The key step involves the stereoselective reduction of an isoquinolinium salt bearing the phenylglycinol auxiliary.
Table 2: Synthesis and Activity of Dopaminergic (S)-Benzyltetrahydroisoquinolines [1][9][10]
| Compound | Overall Yield | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |
| (1S)-14a | Good | 5-15 times higher than (1R)-enantiomer | 5-15 times higher than (1R)-enantiomer |
| (1S)-15a | Good | 5-15 times higher than (1R)-enantiomer | 5-15 times higher than (1R)-enantiomer |
| (1S)-16a | Good | 5-15 times higher than (1R)-enantiomer | 5-15 times higher than (1R)-enantiomer |
Experimental Protocol
Stereoselective Reduction of Isoquinolinium Salts: [9]
The isoquinolinium salt possessing the (S)-phenylglycinol chiral auxiliary is dissolved in a suitable solvent, such as methanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, after which the solvent is removed, and the residue is worked up to isolate the diastereomeric BTHIQ derivatives. The major diastereomer is then purified by chromatography.
Signaling Pathway of Dopaminergic Agents
References
- 1. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of (-)-lepadins A-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Enantioselective Syntheses of Dopaminergic (R)- and (S)-Benzyltetrahydroisoquinolines - figshare - Figshare [figshare.com]
The Ascendance of Phenylglycinol: A Cornerstone in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a perpetual challenge. Among the arsenal of tools available, chiral auxiliaries have proven indispensable. This technical guide delves into the discovery and rich history of phenylglycinol as a robust and versatile chiral auxiliary, tracing its journey from a foundational concept to a widely applied scaffold in the synthesis of complex molecules.
The story of phenylglycinol as a practical chiral auxiliary is intrinsically linked to the pioneering work of A.I. Meyers in the mid-1970s. His group's development of the "Meyers' lactamization" established a new paradigm in asymmetric synthesis, enabling the stereocontrolled formation of a variety of nitrogen-containing heterocyclic compounds. This guide will explore the seminal contributions that established phenylglycinol's role, detail the key experimental protocols for its application, and present a curated collection of quantitative data demonstrating its efficacy.
The Genesis: Meyers' Bicyclic Lactams
The critical breakthrough in the use of phenylglycinol was the development of a method to create chiral, non-racemic bicyclic lactams. This was achieved through the condensation of chiral β-amino alcohols, such as phenylglycinol, with keto acids. This process, now widely known as Meyers' lactamization, proved to be a powerful strategy for creating rigid bicyclic systems where one face of the molecule is effectively shielded by the phenyl group of the auxiliary. This steric blockade dictates the direction of approach for incoming reagents, leading to high levels of diastereoselectivity in subsequent reactions.
This foundational work opened the door for the asymmetric synthesis of a wide range of compounds, particularly alkaloids and other substituted piperidines, which are prevalent motifs in many biologically active molecules. The ability to control the stereochemistry at various positions on the piperidine ring by leveraging the phenylglycinol-derived lactam has had a profound impact on synthetic organic chemistry.
Core Applications and Mechanistic Insights
The utility of phenylglycinol as a chiral auxiliary extends across a spectrum of asymmetric transformations. The most prominent applications include:
-
Diastereoselective Alkylation: The enolates generated from Meyers' bicyclic lactams undergo highly diastereoselective alkylation. The bulky phenyl group of the auxiliary directs the incoming electrophile to the opposite face of the enolate, allowing for the predictable and controlled installation of substituents.
-
Asymmetric Conjugate Addition: Phenylglycinol-derived enamides and unsaturated lactams are excellent substrates for asymmetric conjugate addition reactions. The chiral environment created by the auxiliary guides the approach of nucleophiles to deliver products with high enantiomeric purity.
-
Diastereoselective Protonation: The chiral lactam enolates derived from phenylglycinol can be protonated with high diastereoselectivity, providing an asymmetric route to various substituted heterocycles.[1][2]
The stereochemical outcome in these reactions is largely governed by the rigid conformation of the bicyclic or oxazolidine systems formed from phenylglycinol. The phenyl group typically orients itself to minimize steric interactions, thereby creating a highly differentiated steric environment that directs the approach of reagents.
Experimental Protocols: A Practical Guide
The successful application of phenylglycinol as a chiral auxiliary hinges on reliable and reproducible experimental procedures. Below are detailed methodologies for the key steps in a typical synthetic sequence.
Attachment of the Chiral Auxiliary: Meyers' Lactamization
The condensation of a keto acid with (R)-phenylglycinol is a cornerstone for creating the chiral bicyclic lactam scaffold.
General Procedure for Meyers' Lactamization:
-
Reaction Setup: A solution of the desired δ-keto acid (1.0 equivalent) and (R)-phenylglycinol (1.1 equivalents) in a suitable solvent (e.g., toluene or benzene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Water Removal: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic lactam.
Diastereoselective Alkylation of the Bicyclic Lactam
This procedure outlines the stereocontrolled introduction of an alkyl group alpha to the lactam carbonyl.
General Procedure for Diastereoselective Alkylation:
-
Enolate Formation: To a solution of the bicyclic lactam (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equivalents) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) before being allowed to warm slowly to room temperature.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the alkylated lactam.
Cleavage of the Phenylglycinol Auxiliary
The final step in many synthetic sequences involves the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. Oxidative cleavage using lead tetraacetate is a common and effective method.
General Procedure for Oxidative Cleavage with Lead Tetraacetate (LTA):
-
Reaction Setup: The phenylglycinol-derived substrate (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or benzene, under an inert atmosphere.
-
Oxidative Cleavage: Lead tetraacetate (1.5-2.0 equivalents) is added portion-wise to the solution at room temperature. The reaction is stirred until completion, as monitored by TLC.
-
Workup and Purification: The reaction mixture is filtered through a pad of Celite to remove insoluble lead salts. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is then purified by an appropriate method, such as column chromatography or crystallization.
Quantitative Data Summary
The effectiveness of phenylglycinol as a chiral auxiliary is best illustrated through quantitative data from various applications. The following tables summarize the diastereoselectivity and yields achieved in key transformations.
Table 1: Diastereoselective Alkylation of Phenylglycinol-Derived Bicyclic Lactams
| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Methyl iodide | >95:5 | 85 | [3][4] |
| Ethyl iodide | >95:5 | 82 | [3][4] |
| Benzyl bromide | >98:2 | 90 | [3][4] |
| Allyl bromide | 90:10 | 78 | [3][4] |
Table 2: Diastereoselective Protonation of Phenylglycinol-Derived Lactam Enolates
| Substrate | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) of Final Product | Reference |
| 4-Phenyl-1,4-dihydroisoquinolin-3-one derivative | >98 | 97 | [1][2] |
Table 3: Asymmetric Synthesis of Piperidines via Phenylglycinol-Derived Lactams
| Target Alkaloid | Key Reaction | Overall Yield (%) | Enantiomeric Purity | Reference |
| (-)-Anabasine | Cyclodehydration/Alkylation | Not specified | Enantioselective | [2] |
| 20R- and 20S-Dihydrocleavamine | Alkylation | Not specified | Enantiopure | [3] |
Visualizing the Workflow and Mechanisms
To further elucidate the processes involved in utilizing phenylglycinol as a chiral auxiliary, the following diagrams, generated using the DOT language, illustrate the key workflows and mechanistic rationale.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Physical properties like melting point and optical rotation of (S)-(+)-2-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of (S)-(+)-2-Phenylglycinol, a chiral building block of significant interest in pharmaceutical synthesis. The document details its melting point and optical rotation, offering standardized experimental protocols for their determination.
Core Physical Properties
This compound, also known as (S)-2-Amino-2-phenylethanol, is a white to pale yellow crystalline powder.[1] Its chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2][3]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values represent typical ranges and specific rotation measurements under defined conditions.
| Physical Property | Value | Conditions |
| Melting Point | 72-80 °C | Not Applicable |
| 75-78 °C[4][5][6] | ||
| 74-80 °C[7] | ||
| 76-79 °C[1][8] | ||
| 72.0 to 79.0 °C[9][10] | ||
| Optical Rotation | ||
| Specific Rotation [α] | +33°[4][5][6] | c = 0.75 in 1 M HCl, at 19°C, D-line |
| +27.0 to +32.0°[9][10] | c = 1 in Ethanol, at 20°C, D-line | |
| -25.5°[1] | c = 6 in Methanol | |
| +25.5°[11] | c = 6 in Methanol, at 20°C |
Experimental Protocols
Accurate determination of physical properties is crucial for compound identification and quality control. The following sections detail standardized methodologies for measuring the melting point and optical rotation of this compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with impurities typically causing a depression and broadening of the melting range.[9]
Apparatus:
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[3]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[3][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9][12]
-
Heating and Observation:
-
If the approximate melting point is known, rapidly heat the block to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The melting point is reported as the range between these two temperatures.[9]
-
Optical Rotation Measurement
Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral substance.[13]
Apparatus:
-
Polarimeter[2]
-
Sodium D-line lamp (589 nm) or other monochromatic light source[11][14]
-
Polarimeter cell (typically 1 dm in length)[2]
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., 1 M HCl, Ethanol, or Methanol as specified)
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific amount of this compound using an analytical balance.
-
Dissolve the sample in a precise volume of the specified solvent in a volumetric flask to achieve a known concentration (c), expressed in g/mL.[10]
-
-
Polarimeter Calibration (Zeroing):
-
Fill the polarimeter cell with the pure solvent (blank).
-
Place the cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.[10]
-
-
Sample Measurement:
-
Specific Rotation Calculation:
-
Calculate the specific rotation [α] using the following formula:[2][15]
[α] = α / (l × c)
Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
The temperature (T) and wavelength (λ) of the light source should also be reported.
-
Visualizations
The following diagrams illustrate the workflows for the experimental determination of the physical properties discussed.
References
- 1. Melting Point Determination Apparatus | Chem Lab [chemlab.truman.edu]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 5. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 6. rudolphresearch.com [rudolphresearch.com]
- 7. thomassci.com [thomassci.com]
- 8. etcnmachining.com [etcnmachining.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. digicollections.net [digicollections.net]
- 15. vernier.com [vernier.com]
Biocatalytic Cascade for the Synthesis of (S)-Phenylglycinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a state-of-the-art biocatalytic cascade for the synthesis of the chiral building block (S)-phenylglycinol. Chiral phenylglycinol is a critical intermediate in the synthesis of numerous pharmaceuticals. This guide details a highly efficient and stereoselective enzymatic pathway starting from the readily available amino acid L-phenylalanine, offering a sustainable alternative to traditional chemical synthesis routes.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. (S)-phenylglycinol is a valuable chiral precursor for the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for its production often involve hazardous reagents, harsh reaction conditions, and complex purification steps to resolve racemic mixtures. Biocatalysis, utilizing enzymes as catalysts, offers a green and efficient alternative, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.
This guide focuses on a multi-enzyme cascade that converts L-phenylalanine to (S)-phenylglycinol with high yield and enantiomeric excess. The process employs a microbial consortium of two engineered Escherichia coli strains, each responsible for a distinct part of the synthetic pathway.
Biocatalytic Cascade Overview
The overall biocatalytic cascade from L-phenylalanine to (S)-phenylglycinol is a six-step enzymatic pathway, compartmentalized into two recombinant E. coli modules.
Module 1: Conversion of L-Phenylalanine to 2-Hydroxyacetophenone
The first module consists of an engineered E. coli strain co-expressing six different enzymes that catalyze the conversion of L-phenylalanine to the intermediate, 2-hydroxyacetophenone.
Module 2: Asymmetric Synthesis of (S)-Phenylglycinol
The second module utilizes another engineered E. coli strain to convert 2-hydroxyacetophenone into the final product, (S)-phenylglycinol, with high stereoselectivity. This module co-expresses an (S)-ω-transaminase, along with enzymes for cofactor regeneration.
A schematic representation of this biocatalytic cascade is presented below.
Caption: Biocatalytic cascade for (S)-phenylglycinol synthesis.
Data Presentation
The following table summarizes the key quantitative data for the biocatalytic synthesis of (S)-phenylglycinol from L-phenylalanine.[1][2]
| Parameter | Value | Reference |
| Substrate | L-Phenylalanine | [1] |
| Product | (S)-Phenylglycinol | [1] |
| Biocatalyst | Engineered E. coli consortium | [1] |
| Conversion | Up to 99% | [1] |
| Enantiomeric Excess (ee) | > 99% | [1] |
| Yield | 71.0% | [1][2] |
| Productivity | 5.19 g/L/d | [1][2] |
| Scale | 100 mL | [1][2] |
Experimental Protocols
This section provides detailed experimental protocols for the key stages of the biocatalytic cascade.
Construction of Engineered E. coli Strains
A two-module system is constructed using recombinant E. coli.
-
Module 1 (E. coli for 2-Hydroxyacetophenone Synthesis): An E. coli strain (e.g., BL21(DE3)) is co-transformed with plasmids carrying the genes for the following six enzymes:
-
Phenylalanine Ammonia Lyase (PAL)
-
Ferulic Acid Decarboxylase (Fdc1)
-
Phenylacrylic Acid Decarboxylase (Pad1)
-
Styrene Monooxygenase (SMO)
-
Epoxide Hydrolase (EH)
-
Alcohol Dehydrogenase (ADH)
-
Note: The genes for these enzymes can be sourced from various organisms and codon-optimized for expression in E. coli.
-
-
Module 2 (E. coli for (S)-Phenylglycinol Synthesis): A separate E. coli strain is co-transformed with plasmids for the expression of:
-
(S)-ω-Transaminase ((S)-ω-TA)
-
Alanine Dehydrogenase (AlaDH)
-
Glucose Dehydrogenase (GDH)
-
Preparation of Whole-Cell Biocatalysts
-
Cultivation: Inoculate a single colony of each engineered E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow the cultures overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.
-
Low-Temperature Expression: Continue the cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the production of soluble, active enzymes.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellets twice with a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).
-
Lyophilization (Optional): The washed cell pellets can be lyophilized for long-term storage and easy handling.
Whole-Cell Biotransformation for (S)-Phenylglycinol Synthesis
The biotransformation is performed in a one-pot setup using the two prepared E. coli cell modules.
-
Reaction Mixture Preparation: In a reaction vessel, prepare the following mixture:
-
100 mM Sodium Phosphate Buffer (pH 8.0)
-
Lyophilized cells of Module 1 E. coli (e.g., 10 g cdw/L)
-
Lyophilized cells of Module 2 E. coli (e.g., 10 g cdw/L)
-
L-Phenylalanine (e.g., 50 mM)
-
L-Alanine (amine donor for the transaminase, e.g., 400 mM)
-
Glucose (for cofactor regeneration, e.g., 150 mM)
-
Pyridoxal 5'-phosphate (PLP, cofactor for transaminase, e.g., 0.1 mM)
-
Ammonium chloride (e.g., 150 mM)
-
DMSO (co-solvent, e.g., 10% v/v)
-
-
Reaction Conditions:
-
Temperature: 30°C
-
Agitation: 200 rpm
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of L-phenylalanine, 2-hydroxyacetophenone, and (S)-phenylglycinol using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: After the reaction is complete, centrifuge the reaction mixture to remove the cells. The supernatant containing the product can be subjected to further purification steps, such as extraction and crystallization, to isolate pure (S)-phenylglycinol.
Analytical Methods
-
Quantification of Reactants and Products: The concentrations of L-phenylalanine, intermediates, and (S)-phenylglycinol can be determined by reverse-phase HPLC with a C18 column and a UV detector.
-
Determination of Enantiomeric Excess: The enantiomeric excess of phenylglycinol is determined by chiral HPLC using a chiral stationary phase (e.g., a polysaccharide-based chiral column).
Alternative Biocatalytic Route: From Styrene
An alternative biocatalytic cascade for the synthesis of phenylglycinol starts from styrene. This pathway is typically shorter but involves a different set of enzymes.
Caption: Cascade from styrene to (S)-phenylglycinol.
This route typically involves the following enzymatic steps:
-
Epoxidation: Styrene is converted to (S)-styrene oxide by a Styrene Monooxygenase (SMO).
-
Hydrolysis: The epoxide is hydrolyzed to (S)-1-phenyl-1,2-ethanediol by an Epoxide Hydrolase (EH).
-
Oxidation: The diol is oxidized to 2-hydroxyacetophenone by an Alcohol Dehydrogenase (ADH).
-
Transamination: 2-Hydroxyacetophenone is converted to (S)-phenylglycinol by an (S)-ω-Transaminase.
Conclusion
The biocatalytic cascade presented in this guide offers a highly efficient, stereoselective, and sustainable method for the synthesis of (S)-phenylglycinol from L-phenylalanine. The use of engineered whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification and facilitating cofactor regeneration. This approach holds significant promise for the industrial production of this key pharmaceutical intermediate, aligning with the principles of green chemistry and providing a valuable tool for drug development professionals. Further optimization of fermentation and biotransformation conditions can potentially lead to even higher yields and productivities.
References
The Strategic Application of (S)-(+)-2-Phenylglycinol in Asymmetric Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Phenylglycinol has emerged as a cornerstone chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids, vital components in modern drug discovery and peptide science. Its rigid phenyl group and accessible hydroxyl and amino functionalities provide a powerful stereodirecting influence in a variety of carbon-carbon bond-forming reactions. This technical guide offers an in-depth exploration of the role of this compound in peptide synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.
Core Applications in Asymmetric Synthesis
This compound is primarily employed as a chiral auxiliary to control the stereochemical outcome of reactions at the α-carbon of a glycine equivalent. This is typically achieved through the formation of a chiral Schiff base or an oxazolidine intermediate, which effectively shields one face of the molecule, directing the approach of electrophiles or nucleophiles. The principal applications include the diastereoselective alkylation of glycine-derived imines and the asymmetric Strecker synthesis of α-amino nitriles.
Diastereoselective Alkylation of Glycine Imines
The condensation of this compound with a glycine ester derivative forms a chiral imine. Deprotonation of this imine generates a chiral enolate, which then reacts with various electrophiles in a highly diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid.
Asymmetric Strecker Synthesis
In the asymmetric Strecker reaction, this compound is used to form a chiral imine with an aldehyde. The subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), proceeds with high diastereoselectivity to furnish a chiral α-amino nitrile. Hydrolysis of the nitrile and cleavage of the auxiliary provides the target α-amino acid in high enantiomeric purity.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of unnatural amino acids using this compound as a chiral auxiliary in key synthetic transformations.
Table 1: Diastereoselective Alkylation of (S)-Phenylglycinol-Derived Glycine Imine
| Electrophile (R-X) | Product R-Group | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Benzyl bromide | Benzyl | >95 | 85 |
| Allyl bromide | Allyl | 92 | 88 |
| Methyl iodide | Methyl | 90 | 75 |
| Propargyl bromide | Propargyl | 88 | 82 |
Table 2: Asymmetric Strecker Synthesis using (S)-Phenylglycinol Auxiliary
| Aldehyde (R-CHO) | Product R-Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) of final amino acid | Overall Yield (%) |
| Benzaldehyde | Phenyl | 95:5 | 98 | 78 |
| Isobutyraldehyde | Isopropyl | 92:8 | 95 | 72 |
| 2-Naphthaldehyde | 2-Naphthyl | >98:2 | >99 | 85 |
| Pivaldehyde | tert-Butyl | >99:1 | >98 | 73[1] |
Experimental Protocols
Synthesis of the (S)-Phenylglycinol-Derived Glycine Imine
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glycine ethyl ester hydrochloride (1.0 eq), and anhydrous toluene.
-
Add triethylamine (1.1 eq) to the suspension and heat the mixture to reflux.
-
Water is removed azeotropically using the Dean-Stark trap over a period of 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Diastereoselective Alkylation of the Chiral Imine
Materials:
-
(S)-Phenylglycinol-derived glycine imine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the crude imine (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the alkylated product.
Asymmetric Strecker Synthesis
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Anhydrous zinc chloride (ZnCl₂) (0.1 eq)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.0 eq). Stir the mixture at room temperature for 1 hour to form the imine in situ.
-
Add anhydrous ZnCl₂ (0.1 eq) to the reaction mixture.
-
Cool the mixture to 0 °C and add TMSCN (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diastereomeric α-amino nitriles can often be separated by crystallization or chromatography.
Cleavage of the (S)-Phenylglycinol Chiral Auxiliary
Method A: Acidic Hydrolysis
Materials:
-
Alkylated imine or α-amino nitrile
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reflux the substrate (1.0 eq) in 6 M HCl for 4-8 hours. The progress of the reaction can be monitored by TLC.[2]
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove the cleaved phenylglycinol auxiliary.
-
The aqueous layer, containing the amino acid hydrochloride, is concentrated under reduced pressure.
-
The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
Method B: Oxidative Cleavage
Materials:
-
Alkylated imine
-
Lead tetraacetate (Pb(OAc)₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the alkylated imine (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add lead tetraacetate (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of celite to remove insoluble lead salts.
-
Extract the filtrate with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting amino ester can be hydrolyzed to the free amino acid under standard conditions.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in this guide.
Caption: General workflow for asymmetric amino acid synthesis using (S)-Phenylglycinol.
References
Methodological & Application
Application Notes and Protocols for the Use of (S)-(+)-2-Phenylglycinol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Phenylglycinol is a versatile and cost-effective chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its utility lies in its ability to form transient chiral derivatives, such as imines or amides, which direct the diastereoselective formation of new stereocenters. Following the desired transformation, the auxiliary can be readily cleaved to yield the enantiomerically enriched target molecule. These application notes provide detailed protocols for key applications of this compound in the synthesis of chiral β-amino esters and α-amino acids.
Application 1: Diastereoselective Synthesis of Chiral β-Amino Esters via Reformatsky Reaction
This protocol outlines the synthesis of chiral β-amino esters through the diastereoselective addition of a Reformatsky reagent to a chiral imine derived from this compound. The process involves three main stages: formation of the chiral imine, the key diastereoselective Reformatsky reaction, and the subsequent oxidative cleavage of the chiral auxiliary. This method is notable for its high diastereoselectivity, often exceeding 98% de.
Experimental Protocols
Part 1: Formation of the Chiral Imine
This procedure details the condensation of this compound with an aldehyde (e.g., 3,5-dichlorobenzaldehyde) to form the corresponding chiral imine.
-
Materials:
-
This compound
-
Aldehyde (e.g., 3,5-dichlorobenzaldehyde)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
-
Mechanical stirrer
-
Three-necked round-bottom flask
-
Filtration apparatus
-
-
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, add this compound (11.74 g, 0.086 mol) and toluene (110 mL).
-
Purge the flask with nitrogen.
-
Add the aldehyde (e.g., 3,5-dichlorobenzaldehyde) to the stirred solution at room temperature.
-
After 15 minutes, add anhydrous magnesium sulfate (15 g) to the reaction mixture.
-
Continue stirring for an additional 2 hours at 22 °C.
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
-
Part 2: Diastereoselective Reformatsky Reaction
This step describes the highly diastereoselective addition of a Reformatsky reagent (e.g., BrZnCH₂CO₂tBu) to the chiral imine.
-
Materials:
-
Crude chiral imine from Part 1
-
Reformatsky reagent (e.g., freshly prepared from zinc and tert-butyl bromoacetate)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Appropriate reaction vessel with temperature control
-
-
Procedure:
-
Dissolve the crude chiral imine in anhydrous NMP.
-
Cool the solution to -10 °C.
-
Slowly add 2 equivalents of the Reformatsky reagent to the cooled imine solution.
-
Allow the reaction to proceed at -10 °C until completion (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol product.
-
Part 3: Oxidative Cleavage of the Chiral Auxiliary
This final step involves the removal of the (S)-phenylglycinol auxiliary to yield the desired chiral β-amino ester.
-
Materials:
-
Crude amino alcohol from Part 2
-
Sodium periodate (NaIO₄)
-
Methylamine
-
Ethanol
-
p-Toluenesulfonic acid (PTSA)
-
Tetrahydrofuran (THF)
-
Heptane
-
-
Procedure:
-
Dissolve the crude amino alcohol in ethanol.
-
Add a solution of sodium periodate in water, followed by methylamine.
-
Stir the reaction mixture at room temperature until the oxidative cleavage is complete (monitor by TLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate and redissolve the residue in a mixture of THF and heptane.
-
Add p-toluenesulfonic acid to precipitate the β-amino ester as its salt.
-
Collect the solid by filtration and dry under vacuum to obtain the final product.
-
Quantitative Data
| Step | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Reformatsky Reaction | Amino alcohol intermediate | > 98% | - | - | [1] |
| Oxidative Cleavage | β-amino ester PTSA salt | - | > 96% | 63% | [2] |
Experimental Workflow
Caption: Workflow for the diastereoselective synthesis of chiral β-amino esters.
Application 2: Diastereoselective Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic method for preparing α-amino acids. By employing this compound as a chiral amine source, the reaction can be rendered highly diastereoselective, providing access to enantiomerically enriched α-amino acids after cleavage of the auxiliary.
Experimental Protocols
Part 1: Diastereoselective Strecker Reaction
This protocol describes the three-component reaction between an aldehyde, this compound, and a cyanide source.
-
Materials:
-
Aldehyde (e.g., 1-naphthaldehyde)
-
This compound
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde (10 mmol) and this compound (16 mmol) in methanol (20 mL) and stir at room temperature for 4 hours to form the imine in situ.[3]
-
In a separate flask, prepare a solution of sodium cyanide (30 mmol) and ammonium chloride (20 mmol) in water (20 mL) and cool to 0-5 °C.[3]
-
Add the methanolic solution of the imine to the cooled cyanide solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purification can be achieved by chromatography on silica gel.[3]
-
Part 2: Hydrolytic Cleavage of the Chiral Auxiliary
This step details the removal of the (S)-phenylglycinol auxiliary and hydrolysis of the nitrile to afford the final α-amino acid.
-
Materials:
-
Crude α-aminonitrile from Part 1
-
6 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
To the crude α-aminonitrile, add 6 M aqueous HCl.
-
Heat the mixture at reflux for 4 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude α-amino acid hydrochloride salt.
-
The product can be further purified by recrystallization.
-
Quantitative Data
| Aldehyde | Diastereomeric Ratio (dr) of α-aminonitrile | Yield of α-amino acid hydrochloride | Reference |
| Benzaldehyde | >95:5 | 60% | [2] |
| Substituted Benzaldehydes | >95:5 | - | [2] |
Logical Relationship Diagram
Caption: Logical flow for the asymmetric Strecker synthesis of α-amino acids.
References
Asymmetric Synthesis of Amino Acids Using (S)-Phenylglycinol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of α-amino acids utilizing chiral auxiliaries derived from (S)-phenylglycinol. The methodologies described herein offer robust and highly stereoselective routes to a variety of non-proteinogenic amino acids, which are critical building blocks in modern drug discovery and development. The primary strategies covered are the diastereoselective alkylation of chiral nickel(II) complexes of glycine Schiff bases and the asymmetric Strecker synthesis.
Introduction
The demand for enantiomerically pure α-amino acids, particularly non-proteinogenic variants, has grown significantly in the pharmaceutical industry. These compounds serve as crucial components in the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. Chiral auxiliaries derived from readily available and inexpensive (S)-phenylglycinol have emerged as powerful tools for controlling stereochemistry during the synthesis of these complex amino acids.
This guide details two effective methods:
-
Diastereoselective Alkylation of a Chiral Ni(II)-Glycine Complex: This method involves the formation of a square-planar nickel(II) complex between a Schiff base of glycine and a chiral ligand derived from (S)-phenylglycinol. The chiral environment of the complex directs the stereoselective alkylation of the glycine α-carbon.
-
Asymmetric Strecker Synthesis: This classic method for amino acid synthesis is rendered asymmetric by the use of a chiral amine, in this case, an amide derived from (R)-phenylglycine, which is closely related to (S)-phenylglycinol.
Diastereoselective Alkylation of a Chiral Ni(II)-Glycine Complex
This method provides a reliable route to a wide range of (S)-α-amino acids with high diastereoselectivity and good to excellent yields. The chiral auxiliary is typically recoverable, adding to the practicality of the synthesis.
Experimental Workflow
Application Notes and Protocols: Enantioselective Reduction of Ketones Using (S)-(+)-2-Phenylglycinol Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, with significant implications for the pharmaceutical industry where the chirality of a molecule often dictates its biological activity.[1] Catalysts derived from the chiral amino alcohol (S)-(+)-2-Phenylglycinol have emerged as highly effective and versatile tools for achieving high levels of stereocontrol in this reaction. These catalysts, known as oxazaborolidines or Corey-Bakshi-Shibata (CBS) catalysts, facilitate the highly enantioselective reduction of a wide array of ketones.[2][3] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound derived catalysts in the enantioselective reduction of ketones.
Catalyst Structure and Activation
The active catalyst is an oxazaborolidine, which is typically prepared from this compound and a borane source.[4] The most commonly used variant is the B-methyl derivative, (S)-2-Methyl-CBS-oxazaborolidine. This catalyst can be generated in situ or prepared as a stable solid for later use.[1] The active form of the catalyst is generated through the coordination of a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) to the nitrogen atom of the oxazaborolidine ring.[5][6]
Caption: Formation and activation of the (S)-Methyl-CBS-oxazaborolidine catalyst.
Reaction Mechanism
The enantioselectivity of the CBS reduction is attributed to a well-ordered, six-membered transition state.[6][7] The mechanism involves the following key steps:
-
Coordination: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[7]
-
Ketone Binding: The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with its larger substituent pointing away from the catalyst's phenyl group.[4]
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered, chair-like transition state.[7]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the catalyst is regenerated for the next catalytic cycle. A final workup step yields the chiral alcohol.[7]
Caption: Simplified mechanism of the enantioselective ketone reduction.
Data Presentation
The (S)-Methyl-CBS-oxazaborolidine catalyst has demonstrated high efficacy in the enantioselective reduction of a variety of prochiral ketones. The following table summarizes the performance of the catalyst with different substrates.
| Ketone Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | 95 | 96 | [1] |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 | [1] |
| Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 | [1] |
| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 | [1] |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 | [1][8] |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | - | 85 | [9] |
| 1-Indanone | (S)-1-Indanol | - | - | [3] |
Note: The enantiomeric excess (e.e.) and yield can be influenced by reaction conditions such as temperature and the specific borane reagent used. Lower temperatures generally lead to higher enantioselectivity.[5] The presence of water must be strictly avoided as it can significantly decrease the enantiomeric excess.[7]
Experimental Protocols
The following are detailed protocols for the preparation of the (S)-Methyl-CBS-oxazaborolidine catalyst and its use in the enantioselective reduction of acetophenone.
Protocol 1: Preparation of Solid (S)-Methyl-CBS-Oxazaborolidine Catalyst
This protocol describes the synthesis of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.[1]
Materials:
-
This compound or a derivative like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and methylboronic acid (1.1 eq) in toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.
-
The solid catalyst can be stored under an inert atmosphere for future use.
Protocol 2: In Situ Generation of the Catalyst and Enantioselective Reduction of Acetophenone
This protocol details the in situ generation of the catalyst and its immediate application in the asymmetric reduction of acetophenone.[1][10]
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (5 mol%)
-
Trimethylborate (5.5 mol%)
-
Borane-THF complex (1 M solution in THF, 1.0 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq).
-
Add anhydrous THF, followed by trimethylborate (0.055 eq) at room temperature, and stir the solution for 30 minutes.
-
Add more anhydrous THF, followed by the borane-THF solution (1.0 eq).
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst mixture over approximately 10-30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-1-phenylethanol.
Caption: Experimental workflow for the in situ enantioselective reduction of acetophenone.
Applications in Drug Development
The ability to synthesize enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry. Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. The CBS reduction using this compound derived catalysts provides a reliable and efficient method for establishing key stereocenters in the synthesis of complex drug molecules. This methodology has been applied to the synthesis of various biologically active compounds, including prostaglandins and alkaloids.[6] The predictability and high enantioselectivity of this reaction make it a valuable tool for drug discovery and development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of Chiral Oxazoline Ligands from (S)-(+)-2-Phenylglycinol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral oxazoline ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical for the pharmaceutical and fine chemical industries. (S)-(+)-2-Phenylglycinol is a versatile and readily available chiral precursor for a wide range of these ligands, particularly those of the Phenyl-oxazoline (PhOx) type. This document provides detailed protocols, comparative data, and experimental workflows for the synthesis of chiral oxazoline ligands from this precursor, focusing on practical and efficient methodologies.
Introduction to Chiral Oxazoline Ligands
Chiral oxazoline ligands, such as BOX (bis(oxazoline)) and PyOX (pyridine-bis(oxazoline)), are privileged bidentate and tridentate ligands used to create a chiral environment around a metal center. This chiral pocket dictates the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. The synthesis of these ligands often begins with a chiral amino alcohol, with this compound being a popular choice due to the resulting ligand's steric and electronic properties that are effective in a variety of asymmetric transformations.
The core synthetic strategy involves the cyclization of the amino alcohol with a suitable electrophile, typically a nitrile or a carboxylic acid derivative. The choice of method can influence the reaction's efficiency, substrate scope, and overall yield.
General Synthetic Pathway
The most common and direct method for synthesizing 2-substituted-(S)-4-phenyl-oxazolines is the Lewis acid-catalyzed condensation of this compound with a nitrile. This reaction proceeds through a nitrile-coordinated intermediate, followed by intramolecular attack by the hydroxyl group to form the oxazoline ring.
Caption: General reaction scheme for the synthesis of chiral oxazoline ligands.
Experimental Protocols & Data
This protocol describes a general and widely used method for the synthesis of 2-substituted-(S)-4-phenyloxazolines using zinc chloride as a Lewis acid catalyst. The reaction is typically performed in a high-boiling, non-coordinating solvent like chlorobenzene.
Detailed Methodology:
-
Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The glassware must be oven-dried before use to ensure anhydrous conditions.
-
Reactant Charging: To the flask, add this compound (e.g., 1.37 g, 10 mmol) and the chosen nitrile (e.g., benzonitrile, 12 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous chlorobenzene (50 mL) to the flask. While stirring, add a catalytic amount of anhydrous zinc chloride (e.g., 0.136 g, 1 mmol, 10 mol%).
-
Reaction: The reaction mixture is heated to reflux (approx. 132°C) under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).
-
Work-up: After cooling to room temperature, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are then washed with brine (50 mL).
-
Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure oxazoline ligand.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and its optical rotation is measured to confirm enantiopurity.
Comparative Data for Nitrile Cyclization:
The following table summarizes typical results for the synthesis of various (S)-4-Phenyl-oxazoline ligands using the protocol described above.
| R-Group (from R-CN) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | ZnCl₂ | 132 | 24 | 85 | |
| Isopropyl | ZnCl₂ | 132 | 20 | 91 | |
| Methyl | ZnCl₂ | 132 | 24 | 60 | |
| 4-Tolyl | FeCl₃ | 130 | 18 | 88 | |
| 2-Thienyl | Zn(OTf)₂ | 120 | 24 | 75 |
Detailed Methodology:
-
Step 1: Amide Formation
-
Dissolve this compound (10 mmol) and triethylamine (15 mmol, 1.5 eq) in anhydrous dichloromethane (50 mL) in a flask cooled in an ice bath (0°C).
-
Slowly add the desired acid chloride (11 mmol, 1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude hydroxy amide.
-
-
Step 2: Cyclization
-
Dissolve the crude hydroxy amide from Step 1 in anhydrous dichloromethane (50 mL).
-
Add thionyl chloride (12 mmol, 1.2 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate. Purify by column chromatography to yield the final oxazoline ligand.
-
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis, purification, and analysis of a chiral oxazoline ligand.
Caption: Standard laboratory workflow for oxazoline ligand synthesis.
Applications in Asymmetric Catalysis
Ligands derived from this compound are highly effective in a range of metal-catalyzed asymmetric reactions. The steric bulk of the phenyl group at the C4 position of the oxazoline ring effectively shields one face of the coordinated substrate, directing the attack of the nucleophile to the opposite face.
Table of Performance in Catalysis:
The table below provides examples of the application of (S)-4-Phenyl-oxazoline ligands in well-known asymmetric reactions.
| Reaction | Ligand (R-Group) | Metal | Yield (%) | Enantiomeric Excess (ee, %) |
| Palladium-Catalyzed Allylic Alkylation | Isopropyl | Pd | 95 | 99 |
| Copper-Catalyzed Diels-Alder | Phenyl | Cu(II) | 90 | 94 |
| Iridium-Catalyzed Hydrogenation | 4-F-Phenyl | Ir | >99 | 98 |
| Zinc-Catalyzed Aldol Reaction | Phenyl | Zn | 85 | 92 |
Conclusion
This compound serves as an excellent chiral building block for the synthesis of a diverse array of Phenyl-Oxazoline (PhOx) ligands. The nitrile cyclization method offers a direct and efficient one-step route, while methods utilizing carboxylic acid derivatives provide a valuable alternative. The resulting ligands demonstrate high efficacy in asymmetric catalysis, making them indispensable tools for the stereoselective synthesis of complex molecules in academic and industrial research. The protocols and data presented herein offer a robust guide for chemists aiming to prepare and utilize these powerful chiral ligands.
Application Notes and Protocols for the Synthesis of Unsymmetrical Bisoxazolines using (S)-(+)-2-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical bis(oxazoline) (BOX) ligands are a class of chiral ligands that have garnered significant attention in asymmetric catalysis. Their unique C1-symmetry allows for fine-tuning of the steric and electronic properties of the catalytic environment, often leading to enhanced enantioselectivity in a variety of chemical transformations compared to their C2-symmetric counterparts. This document provides a detailed protocol for the step-by-step synthesis of unsymmetrical bisoxazolines, utilizing the readily available and highly effective chiral auxiliary, (S)-(+)-2-Phenylglycinol. The described methodology is robust and can be adapted for the synthesis of a library of unsymmetrical BOX ligands for applications in catalyst screening and drug development.
General Synthetic Strategy
The synthesis of unsymmetrical bisoxazolines from this compound typically proceeds through a two-step sequence. The first step involves the formation of a mono-oxazoline intermediate bearing a reactive functional group, such as a nitrile. This intermediate is then subjected to a second cyclization reaction with a different amino alcohol to generate the desired unsymmetrical bisoxazoline. The choice of dinitrile linker and the second amino alcohol allows for considerable structural diversity in the final ligand. Zinc salts, such as zinc triflate (Zn(OTf)₂), are often employed as catalysts for the cyclization steps.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of unsymmetrical bisoxazolines.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of an unsymmetrical bisoxazoline using this compound and (S)-Valinol with a malononitrile linker.
| Step | Product | Starting Materials | Catalyst | Solvent | Yield (%) |
| 1 | Mono-oxazoline Intermediate | Malononitrile, this compound | Zn(OTf)₂ | Toluene | 85 |
| 2 | Unsymmetrical Bisoxazoline | Mono-oxazoline, (S)-Valinol | Zn(OTf)₂ | Toluene | 78 |
Detailed Experimental Protocols
Materials and Methods
-
This compound: (≥98% purity, ee: 99%)
-
Malononitrile: (≥99% purity)
-
(S)-Valinol: (≥98% purity)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂): (98% purity)
-
Toluene: Anhydrous (≤50 ppm H₂O)
-
Dichloromethane (DCM): ACS grade
-
Hexanes: ACS grade
-
Ethyl acetate (EtOAc): ACS grade
-
Silica gel: 230-400 mesh for flash chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (oven-dried)
Step 1: Synthesis of the Mono-oxazoline Intermediate
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add malononitrile (1.0 eq) and this compound (1.05 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene (100 mL) to the flask. Stir the mixture at room temperature until the solids are partially dissolved. Add zinc triflate (0.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:7 EtOAc/Hexanes). The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the mono-oxazoline intermediate as a colorless oil or white solid. A typical yield is around 85%.
Step 2: Synthesis of the Unsymmetrical Bisoxazoline
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the purified mono-oxazoline intermediate from Step 1 (1.0 eq) and the second chiral amino alcohol, for example, (S)-Valinol (1.1 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene (100 mL) followed by zinc triflate (0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 24 hours. Monitor the reaction by TLC for the disappearance of the starting mono-oxazoline.
-
Work-up and Purification: After cooling to room temperature, perform the same work-up procedure as described in Step 1 (points 4 and 5). Purify the resulting crude material by flash column chromatography on silica gel (eluting with a suitable solvent system such as CH₂Cl₂/hexanes) to yield the final unsymmetrical bisoxazoline.[1] The expected yield is typically in the range of 70-80%.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity of the unsymmetrical bisoxazoline.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Polarimetry: To measure the specific rotation [α]D.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) if applicable.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Toluene is flammable and toxic; handle with care.
-
Zinc triflate is hygroscopic and should be handled under an inert atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Diastereoselective Alkylation of (S)-Phenylglycinol Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective alkylation of amides derived from (S)-phenylglycinol. This method is a cornerstone in asymmetric synthesis, enabling the preparation of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and drug development. The use of (S)-phenylglycinol as a chiral auxiliary provides a robust and predictable method for controlling the stereochemical outcome of the alkylation reaction.
Introduction
The diastereoselective alkylation of enolates derived from chiral amides is a powerful strategy for the asymmetric synthesis of α-substituted carboxylic acids. (S)-Phenylglycinol is an effective chiral auxiliary that can be readily incorporated into amide structures. The subsequent alkylation of the corresponding amide enolate proceeds with a high degree of stereocontrol, dictated by the steric hindrance imposed by the chiral auxiliary.
The general approach involves the deprotonation of the α-carbon of the (S)-phenylglycinol amide using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the bulky phenylglycinol moiety directing the approach of the electrophile to one face of the enolate, resulting in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched α-substituted carboxylic acid. The stereochemical outcome of this reaction is influenced by factors such as the structure of the amide, the nature of the electrophile, and the reaction conditions.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective alkylation of various (S)-phenylglycinol-derived amides with a range of electrophiles. The data highlights the efficiency and stereoselectivity of this methodology.
Table 1: Diastereoselective Alkylation of (S)-Phenylglycinol-Derived Oxazolopiperidone Lactams
| Entry | Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl Iodide | 95:5 | 85 |
| 2 | Ethyl Iodide | 94:6 | 82 |
| 3 | Propyl Iodide | 93:7 | 80 |
| 4 | Isopropyl Iodide | 90:10 | 75 |
| 5 | Benzyl Bromide | >98:2 | 92 |
| 6 | Allyl Bromide | 96:4 | 88 |
Data extracted from studies on oxazolopiperidone lactams derived from (S)-phenylglycinol.
Experimental Protocols
The following are detailed protocols for the key experiments in the diastereoselective alkylation of (S)-phenylglycinol amides.
Protocol 1: General Procedure for the Diastereoselective Alkylation of an (S)-Phenylglycinol Amide
This protocol describes a general method for the alkylation of a simple acyclic amide derived from (S)-phenylglycinol and a carboxylic acid.
Materials:
-
(S)-Phenylglycinol amide
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Dry glassware
Procedure:
-
Preparation of the Amide: Synthesize the desired (S)-phenylglycinol amide by coupling (S)-phenylglycinol with the corresponding carboxylic acid or acyl chloride using standard peptide coupling reagents (e.g., DCC, EDC) or Schotten-Baumann conditions. Purify the amide by chromatography or recrystallization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Dissolve the (S)-phenylglycinol amide (1.0 equivalent) in a separate flask with anhydrous THF and add it dropwise to the LDA solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2-1.5 equivalents) dropwise. The reaction mixture is typically stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) for certain less reactive electrophiles.
-
Quenching: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or by chiral HPLC analysis.
Protocol 2: Diastereoselective Alkylation of an (S)-Phenylglycinol-Derived Oxazolopiperidone Lactam
This protocol is specific for the alkylation of bicyclic lactams derived from (S)-phenylglycinol, which often exhibit high levels of diastereoselectivity.
Materials:
-
(S)-Phenylglycinol-derived oxazolopiperidone lactam
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared as in Protocol 1)
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve the (S)-phenylglycinol-derived oxazolopiperidone lactam (1.0 equivalent) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. To this solution, add a solution of LDA (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (1.2 equivalents) to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Characterization: Purify the residue by flash chromatography on silica gel to afford the alkylated product. Determine the yield and diastereomeric ratio by standard analytical techniques (¹H NMR, HPLC).
Visualizations
The following diagrams illustrate the key processes involved in the diastereoselective alkylation of (S)-phenylglycinol amides.
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Stereochemical control by the chiral auxiliary.
Application Notes and Protocols: Preparation of Organocatalysts from (S)-(+)-2-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-2-Phenylglycinol is a versatile and readily available chiral building block that serves as a precursor for a wide array of valuable organocatalysts. Its inherent stereochemistry makes it an excellent starting material for the synthesis of chiral ligands and catalysts that are instrumental in asymmetric synthesis, a critical field for the production of enantiomerically pure pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the preparation of two prominent classes of organocatalysts derived from this compound: Phosphinooxazoline (PHOX) ligands and Bis(oxazoline) (BOX) ligands. These catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, including hydrogenations, allylic alkylations, Diels-Alder reactions, and Michael additions.
The protocols outlined herein are intended to provide a robust framework for the synthesis and application of these powerful catalytic tools. All quantitative data regarding catalyst performance in various reactions are summarized in structured tables for clear comparison, and key synthetic and operational workflows are visualized using diagrams.
I. Synthesis of Chiral Ligands from this compound
Two major classes of chiral ligands derived from this compound are phosphinooxazolines (PHOX) and bis(oxazolines) (BOX). The synthetic pathways to these ligands are outlined below.
Caption: Synthetic pathways for PHOX and BOX ligands from this compound.
II. Experimental Protocols
Protocol 1: Synthesis of (S)-4-Phenyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-Ph-PHOX)
This protocol is adapted from the modular synthesis of PHOX ligands and outlines a three-step procedure starting from this compound.
Step 1: Synthesis of (S)-N-(2-hydroxy-1-phenylethyl)-2-bromobenzamide
-
To a stirred solution of this compound (1.37 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of 2-bromobenzoyl chloride (2.41 g, 11 mmol) in dichloromethane (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water (30 mL) and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.
Step 2: Synthesis of (S)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
-
To a solution of (S)-N-(2-hydroxy-1-phenylethyl)-2-bromobenzamide (3.20 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add thionyl chloride (1.1 mL, 15 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by slow addition to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step 3: Synthesis of (S)-4-Phenyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
-
To a flame-dried Schlenk flask, add (S)-2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole (3.02 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and N,N-dimethylformamide (30 mL).
-
Add diphenylphosphine (1.95 g, 10.5 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Heat the mixture at 120 °C for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the (S)-Ph-PHOX ligand.
Protocol 2: Synthesis of 2,2'-Methylenebis((S)-4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
This one-pot protocol is an efficient method for the synthesis of C₂-symmetric bis(oxazoline) ligands.
-
To a solution of this compound (2.74 g, 20 mmol) in anhydrous chlorobenzene (50 mL), add malononitrile (0.66 g, 10 mmol).
-
Add zinc chloride (0.27 g, 2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ (3 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the (S,S)-Ph-BOX ligand as a white solid.
III. Application in Asymmetric Catalysis
Organocatalysts derived from this compound are highly effective in a range of metal-catalyzed asymmetric reactions. The general workflow for their application is depicted below.
Caption: General workflow for the application of (S)-2-Phenylglycinol derived organocatalysts.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of (S)-Ph-PHOX and (S,S)-Ph-BOX derived catalysts in various asymmetric reactions.
Table 1: Performance of (S)-Ph-PHOX Derived Catalysts
| Reaction Type | Metal | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation | Ir | (E)-α,β-Unsaturated Ester | >95 | up to 96 | [1] |
| Asymmetric Hydrogenation | Ir | α,β-Unsaturated Carboxylic Acid | up to 98 | up to 97 | [1] |
| Allylic Alkylation | Pd | 1,3-Diphenylallyl acetate | >90 | up to 98 | [2] |
| Heck Reaction | Pd | Dihydrofuran & Phenyl triflate | up to 85 | up to 92 | [3] |
Table 2: Performance of (S,S)-Ph-BOX Derived Catalysts
| Reaction Type | Metal | Substrate | Product Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Diels-Alder | Cu(II) | Cyclopentadiene & N-Acryloyloxazolidinone | >90 | >95:5 (endo:exo) | up to 98 (endo) | [4] |
| Michael Addition | Cu(II) | Nitromethane & Chalcone | up to 95 | - | up to 94 | |
| Aldol Reaction | Cu(II) | Silyl enol ether & Aldehyde | up to 88 | - | up to 91 | [5] |
| Cyclopropanation | Cu(I) | Styrene & Ethyl diazoacetate | up to 92 | >90:10 (trans:cis) | up to 99 (trans) | [6] |
IV. Conclusion
This compound is a cornerstone for the synthesis of a diverse range of effective chiral organocatalysts. The PHOX and BOX ligands, prepared through the robust protocols detailed in this document, have demonstrated exceptional performance in a multitude of asymmetric transformations, providing high yields and excellent enantioselectivities. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications. These application notes and protocols serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis, facilitating the broader application of these powerful catalytic tools.
V. References
[1] Zhang, W., et al. Angewandte Chemie International Edition, 2017 , 56(43), 13416-13420. [2] Trost, B. M., & Van Vranken, D. L. Chemical Reviews, 1996 , 96(1), 395-422. [3] Pfaltz, A., & Drury, W. J. Proceedings of the National Academy of Sciences, 2004 , 101(16), 5723-5726. [4] Evans, D. A., et al. Journal of the American Chemical Society, 1993 , 115(14), 6460-6461. Jørgensen, K. A. Angewandte Chemie International Edition, 2000 , 39(20), 3558-3588. [5] Evans, D. A., et al. Journal of the American Chemical Society, 1998 , 120(23), 5824-5825. [6] Masamune, S., et al. Journal of the American Chemical Society, 1991 , 113(26), 1047-1048.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. 2,2 -Methylenebis (4S)-4-phenyl-2-oxazoline 97 132098-59-0 [sigmaaldrich.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (S)-(+)-2-Phenylglycinol
Welcome to the technical support center for improving enantioselectivity in reactions utilizing (S)-(+)-2-Phenylglycinol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric synthesis?
This compound is a chiral amino alcohol that serves as a versatile chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. Its rigid structure, when converted into derivatives like oxazolidinones, provides a well-defined steric environment that effectively shields one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered face. This leads to high levels of enantioselectivity in a variety of reactions, including alkylations and aldol condensations.
Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the most common initial checks I should perform?
When faced with poor enantioselectivity, a systematic verification of your starting materials and reaction setup is crucial. Begin with these fundamental checks:
-
Purity of this compound and its derivative: Ensure the chiral auxiliary is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions.
-
Reagent and Solvent Purity: Verify the purity of your substrates, electrophiles, and solvents. Acidic or basic impurities can interfere with the catalytic cycle or the formation of the desired enolate. Ensure solvents are anhydrous, as water can quench the enolate and lead to a non-selective background reaction.
-
Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols. Temperature, in particular, is a critical parameter for enantioselectivity.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents and intermediates by oxygen or moisture.
Q3: How does the choice of solvent affect the enantioselectivity of the reaction?
The solvent plays a critical role in influencing the transition state of the reaction, which in turn dictates the enantioselectivity. The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and its chelation to the metal cation. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred as they can promote a more ordered and rigid transition state. In contrast, coordinating solvents like tetrahydrofuran (THF) can sometimes compete for coordination to the metal center, leading to a less organized transition state and lower enantioselectivity. It is often beneficial to screen a range of solvents to find the optimal conditions for a specific reaction.
Troubleshooting Guides
Low Diastereoselectivity in Asymmetric Alkylation of (S)-Phenylglycinol-Derived Oxazolidinones
Problem: The alkylation of my N-acyl oxazolidinone derived from (S)-phenylglycinol is resulting in a low diastereomeric ratio (d.r.).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Enolate Formation | Use a stronger base (e.g., n-BuLi or LDA) and ensure its accurate titration. Increase the enolization time. | Complete conversion to the enolate will prevent the starting material from reacting non-selectively. |
| Incorrect Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C). Low temperatures favor the more ordered transition state, leading to higher diastereoselectivity. | Increased diastereomeric ratio. |
| Suboptimal Base | The choice of base is critical. For lithium enolates, LDA is common. For sodium enolates, NaHMDS is often used, which can sometimes provide higher selectivity. | Improved diastereoselectivity due to differences in enolate aggregation and transition state geometry. |
| Steric Hindrance | If the electrophile or the acyl group is very bulky, it may disrupt the ideal transition state geometry. Consider using a less sterically demanding substrate if possible. | Improved diastereoselectivity. |
Poor Enantioselectivity in Asymmetric Aldol Reactions
Problem: My Evans aldol reaction using an N-acyl oxazolidinone derived from (S)-phenylglycinol is giving a low enantiomeric excess (e.e.).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Lewis Acid | Boron-mediated aldol reactions (using Bu₂BOTf) are known for providing high levels of syn-diastereoselectivity. If using a different Lewis acid like TiCl₄, the stereochemical outcome may be different or less selective. | Switching to a boron Lewis acid should favor the formation of the syn-aldol product with high selectivity. |
| Suboptimal Base | A hindered amine base like diisopropylethylamine (DIPEA) is crucial for the formation of the Z-enolate, which leads to the syn-aldol product. Ensure the base is pure and added slowly. | Formation of the desired Z-enolate and improved syn-selectivity. |
| Reaction Temperature Too High | Aldol reactions are highly sensitive to temperature. Conduct the reaction at low temperatures (-78 °C to 0 °C) to maximize stereoselectivity. | Higher diastereomeric ratio and enantiomeric excess. |
| Slow Addition of Reagents | The slow addition of the aldehyde to the pre-formed enolate can help to minimize side reactions and improve selectivity. | A cleaner reaction profile and improved stereoselectivity. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Diastereoselectivity of Asymmetric Alkylation of an N-Propionyl Oxazolidinone
| Entry | Base | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | Benzyl bromide | THF | 0 | >99:1 |
| 2 | NaHMDS | Benzyl bromide | THF | -78 | >99:1 |
| 3 | LDA | Methyl iodide | THF | 0 | 95:5 |
| 4 | NaHMDS | Methyl iodide | THF | -78 | 97:3 |
Data compiled from representative procedures in asymmetric synthesis literature.
Table 2: Diastereoselectivity in Boron-Mediated Asymmetric Aldol Reactions
| Entry | Aldehyde | Lewis Acid | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | >98:2 |
| 2 | Isovaleraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 0 | >98:2 |
| 3 | Acetaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 95:5 |
| 4 | Propionaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 97:3 |
Data is illustrative and based on seminal works by Evans and co-workers.
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl-(S)-4-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary derived from this compound.
Materials:
-
(S)-4-Phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of N-Propionyl-(S)-4-phenyl-2-oxazolidinone
This protocol outlines the diastereoselective alkylation of the N-acylated chiral auxiliary.
Materials:
-
N-Propionyl-(S)-4-phenyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Removal of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield various functional groups. This protocol describes the conversion to a methyl ester.
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
Dissolve the purified alkylation product in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography to separate the desired methyl ester from the recovered chiral auxiliary.
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Technical Support Center: Troubleshooting Low Yields in (S)-Phenylglycinol Mediated Reactions
Welcome to the technical support center for (S)-Phenylglycinol mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than reported in the literature. What are the most common general causes for low yields in organic synthesis?
A1: Low yields can often be attributed to a number of common errors that are not specific to (S)-Phenylglycinol mediated reactions. Before investigating reaction-specific issues, it's crucial to review these general laboratory practices:
-
Reagent and Solvent Quality: Impurities in starting materials, reagents, or solvents can significantly impact reaction efficiency.[1] Ensure all chemicals are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.
-
Reaction Setup and Conditions: Improperly dried glassware can introduce moisture and quench sensitive reagents.[1] Accurate temperature control is also critical, as deviations can lead to side reactions or decomposition.[1]
-
Stoichiometry and Reagent Addition: Incorrect calculation of reagent amounts or adding reagents too quickly can lead to side product formation and reduced yields.
-
Workup and Purification: Product can be lost during aqueous workups if not extracted thoroughly. During purification steps like column chromatography, improper solvent selection or technique can also lead to significant product loss.[1]
Q2: I am observing the formation of multiple products in my (S)-Phenylglycinol mediated reaction, leading to a low yield of the desired diastereomer. What could be the cause?
A2: The primary role of (S)-Phenylglycinol as a chiral auxiliary is to control the stereochemical outcome of a reaction. If you are observing poor diastereoselectivity, consider the following:
-
Suboptimal Reaction Temperature: Many asymmetric reactions require low temperatures (e.g., -78 °C) to maximize stereocontrol. Higher temperatures can lead to the formation of undesired diastereomers.
-
Incorrect Reagent Stoichiometry: The molar ratio of the substrate, (S)-Phenylglycinol auxiliary, and other reagents can influence the transition state geometry and thus the diastereoselectivity.
-
Steric Hindrance: The steric bulk of your substrate or other reagents may interfere with the directing effect of the chiral auxiliary.
-
Chelation Control: In some reactions, the formation of a rigid, chelated transition state is key to high diastereoselectivity. The choice of solvent and any Lewis acid additives can significantly impact this chelation.
Q3: How can I confirm the purity and integrity of my (S)-Phenylglycinol before use?
A3: Ensuring the quality of your (S)-Phenylglycinol is a critical first step. You can assess its purity through several standard analytical techniques:
-
Melting Point: The melting point of (S)-(+)-2-Phenylglycinol is reported to be in the range of 75-78 °C. A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure and identify any organic impurities.
-
Chiral HPLC or GC: To confirm the enantiomeric purity (ee%), analysis on a chiral stationary phase is necessary. The optical purity of commercially available (S)-Phenylglycinol is typically high (e.g., ee: 99% by GLC).
Troubleshooting Guides
Issue 1: Low Yield in a Diastereoselective Reduction using an (S)-Phenylglycinol Auxiliary
Symptom: The overall yield of the desired chiral alcohol is low after reduction of a ketone bearing an (S)-Phenylglycinol auxiliary and subsequent removal of the auxiliary.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more reducing agent. | Drive the reaction to completion, increasing the yield of the diastereomeric intermediate. |
| Poor Diastereoselectivity | Lower the reaction temperature. Screen different reducing agents (e.g., L-Selectride, NaBH4 with additives) to find one that provides better stereocontrol. | Increase the ratio of the desired diastereomer to the undesired one, thereby improving the yield of the target enantiomer after auxiliary removal. |
| Side Reactions | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions. Use freshly prepared or purified reagents. | Minimize the formation of byproducts, leading to a cleaner reaction mixture and higher isolated yield. |
| Product Loss During Workup/Purification | Carefully check the pH of the aqueous layer during extraction to ensure the product is not lost. Optimize the solvent system for column chromatography to achieve good separation without excessive band broadening. | Maximize the recovery of the desired product from the reaction mixture. |
Issue 2: Low Yield in an (S)-Phenylglycinol-Derived Oxazolidine Mediated Aldol Reaction
Symptom: The yield of the desired β-hydroxy carbonyl compound is low in an aldol reaction where an oxazolidine derived from (S)-Phenylglycinol is used as a chiral auxiliary.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Enolate Formation | Ensure the use of a strong, non-nucleophilic base (e.g., LDA, LiHMDS) and strictly anhydrous conditions. Verify the exact concentration of the base via titration. | Complete deprotonation to form the enolate, which is crucial for the subsequent aldol addition. |
| Poor Zimmerman-Traxler Transition State Control | The choice of Lewis acid (e.g., dibutylboron triflate) and amine base (e.g., triethylamine) is critical for forming the correct Z-enolate, which leads to the syn-aldol product.[2] Perform the reaction at low temperatures (-78 °C) to favor the ordered transition state. | Formation of the desired diastereomer with high selectivity.[2] |
| Retro-Aldol Reaction | The aldol addition is reversible. Ensure the reaction is quenched at low temperature before warming up to prevent the retro-aldol reaction from occurring. | Preserve the aldol adduct and prevent decomposition back to the starting materials. |
| Epimerization | The α-proton of the newly formed β-hydroxy carbonyl product can be acidic. Use a mild, buffered workup to avoid epimerization at this center. | Maintain the stereochemical integrity of the product, leading to a higher yield of the desired diastereomer. |
Data Presentation
Table 1: Reported Yields in (S)-Phenylglycinol Synthesis and Mediated Reactions
| Reaction Type | Starting Material(s) | Product | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Biocatalytic Synthesis | L-phenylalanine | (S)-Phenylglycinol | 71.0% | > 99% e.e. | [3] |
| Chemical Synthesis | m-cyanoaniline, (S)-Phenylglycinol, CrCl₃·6H₂O | (S)-Phenylglycinol Hydrochloride | 60% | Not Reported | [4] |
| Asymmetric Strecker Synthesis | Various aldehydes, (R)-Phenylglycine amide | α-Amino nitriles | 76-93% | > 99/1 d.r. | [5][6] |
| Tandem Conjugate Addition-Aldol | N-Acryloyloxazolidine, Et₂Zn, Aldehyde/Ketone | β-hydroxy carbonyl adduct | Up to >90% d.e. | > 90% d.e. | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-Phenylglycinol from L-Phenylalanine
This protocol is adapted from a one-pot, six-step artificial cascade biocatalysis system.[3]
Materials:
-
L-phenylalanine (L-PA)
-
Lyophilized recombinant E. coli cells (Module 1: RFP-DEA-CGS, Module 2: MVTA)
-
100 mM Sodium phosphate buffer (pH 7.5)
-
Glucose
-
Pyridoxal 5'-phosphate (PLP)
-
(R)-α-methylbenzylamine ((R)-MBA)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare a 100 mL reaction mixture in 100 mM sodium phosphate buffer (pH 7.5) containing:
-
20 mM L-phenylalanine
-
20 g (cell dry weight)/L of Module 1 E. coli cells
-
15 g (cell dry weight)/L of Module 2 E. coli cells
-
10 mM glucose
-
0.1 mM PLP
-
30 mM (R)-MBA
-
-
Incubate the reaction mixture at 25 °C with shaking at 200 rpm for 12 hours.
-
Upon completion, basify the reaction mixture to pH > 10 by adding 10 N NaOH.
-
Extract the aqueous layer three times with equal volumes of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Phenylglycinol.
Expected Yield: ~71.0% with >99% e.e.[3]
Protocol 2: Asymmetric Strecker Synthesis using a Phenylglycine Amide Auxiliary
This is a general procedure based on the diastereoselective Strecker reaction using (R)-phenylglycine amide as the chiral auxiliary, which undergoes a crystallization-induced asymmetric transformation.[5][6]
Materials:
-
Aldehyde (e.g., pivaldehyde)
-
(R)-Phenylglycine amide
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in methanol at 0 °C, add (R)-phenylglycine amide (1.0 equiv).
-
Stir the mixture for 30 minutes to form the corresponding imine.
-
Add trimethylsilyl cyanide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. The diastereomeric α-amino nitrile product will selectively precipitate from the solution.
-
After complete precipitation (typically several hours to overnight), collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Expected Yield: 76-93% with a diastereomeric ratio > 99/1.[5][6]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Catalysts Derived from (S)-2-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for asymmetric catalysis using chiral ligands derived from (S)-2-phenylglycinol.
Troubleshooting Guides & FAQs
This section is designed to address common issues encountered during experiments.
Low Enantioselectivity (ee)
Q1: My reaction is showing poor enantioselectivity (low ee). What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can be the cause. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the chiral ligand derived from (S)-2-phenylglycinol is of high enantiomeric purity. Impurities in substrates, reagents, and solvents can significantly impact stereocontrol. Water, in particular, can deactivate the catalyst or alter the reaction pathway. Always use freshly purified, anhydrous reagents and solvents.
-
Catalyst Integrity and Formation: The structure of the active catalyst, a complex of the metal and the chiral ligand, is critical. For instance, in some reactions, the formation of a specific heterobimetallic catalyst is necessary for high stereoselectivity.[1] Ensure the catalyst is prepared and handled correctly, often under an inert atmosphere if it is air-sensitive.
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[1] However, this may decrease the reaction rate. It is advisable to screen a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature) to find the optimal balance.
-
Solvent Effects: The solvent can have a profound effect on the reaction's stereochemical outcome. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. Non-polar, non-coordinating solvents like toluene and hexane are often good starting points for many asymmetric reactions. A solvent screening is highly recommended.
-
Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and the metal precursor is critical for the formation of the active catalytic species. An incorrect ratio can lead to the formation of multiple, less selective catalytic species. It is important to optimize this ratio for your specific reaction.
Low Reaction Yield
Q2: I am observing a low yield in my reaction. What are the potential reasons and solutions?
A2: Low yields can be attributed to several factors, from catalyst activity to reaction equilibrium.
-
Catalyst Activity and Loading: The catalyst may be inactive or have a low turnover number. Verify the catalyst's integrity and ensure the correct loading is used. In some cases, increasing the catalyst loading can improve the yield, but this should be balanced against cost and potential side reactions.
-
Reaction Equilibrium: Some reactions, like the asymmetric Henry reaction, are reversible.[1] To drive the equilibrium towards the product, you can try adjusting the concentration of reactants or removing a byproduct.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For example, in the Henry reaction, an excess of a strong base can promote the Cannizzaro reaction or elimination of water from the product.[1] Running the reaction at a lower temperature can often minimize these side pathways.
-
Incomplete Reaction: Ensure that the reaction has been allowed to run to completion by monitoring its progress using techniques like TLC or GC. If the reaction stalls, it could be due to catalyst deactivation or impure reagents.
Catalyst and Ligand Issues
Q3: I suspect my chiral ligand or catalyst is degrading. What are the common causes of catalyst deactivation?
A3: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reaction mixture, such as water, oxygen, or compounds containing sulfur or phosphorus, can bind to the metal center and inhibit its catalytic activity.
-
Fouling: The formation of insoluble byproducts or polymers can coat the catalyst surface, blocking active sites.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the chiral ligand or the catalyst complex itself.
-
Reaction with Solvents or Reagents: Some solvents or reagents may react with the catalyst, leading to its deactivation over time.
To mitigate these issues, ensure all components of the reaction are pure and the reaction is carried out under an inert atmosphere if necessary. If deactivation is suspected, regeneration protocols may be available for some catalysts, often involving washing or treatment to remove poisons or foulants.
Data Presentation: Performance of (S)-2-Phenylglycinol-Derived Catalysts
The following tables summarize quantitative data on the performance of catalysts derived from (S)-2-phenylglycinol in representative asymmetric reactions.
Table 1: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
| Ligand Type | Metal Salt | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Thiophene-bis(oxazoline) | Cu(OTf)₂ | 15 | Toluene | RT | 48 | 66 | 75 |
| Thiophene-bis(oxazoline) | Cu(OTf)₂ | 15 | THF | RT | 96 | 36 | 65 |
| Thiophene-bis(oxazoline) | Cu(OTf)₂ | 15 | CH₂Cl₂ | RT | 84 | 45 | 71 |
| Bis(oxazoline) | Zn(OTf)₂ | - | - | - | - | 85-99 | up to 98 |
| Chloro-indeno pybox | Yb(OTf)₃ | - | - | - | - | up to 99 | up to 97 |
Table 2: Asymmetric Henry (Nitroaldol) Reaction
| Ligand Type | Metal Salt | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Fluorous Bis(oxazoline) | Cu(OAc)₂·H₂O | - | ⁱPrOH | RT | 97 (conversion) | 69 |
| Fluorous Bis(oxazoline) | Cu(OAc)₂·H₂O | - | THF | RT | - | 42 |
| Non-fluorous Bis(oxazoline) | Co(OAc)₂·4H₂O | Et₃N | ⁱPrOH | RT | 98 (conversion) | 53 |
Experimental Protocols
Synthesis of a Chiral Bis(oxazoline) Ligand from (S)-2-Phenylglycinol
This protocol describes a general method for synthesizing a C₂-symmetric bis(oxazoline) ligand, a common class of ligand derived from (S)-2-phenylglycinol.
Materials:
-
(S)-2-Phenylglycinol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Ethyl acetate
-
Hexanes
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add (S)-2-phenylglycinol (2.0 equivalents) and anhydrous toluene.
-
Add diethyl malonimidate dihydrochloride (1.0 equivalent) and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equivalents).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure bis(oxazoline) ligand.
Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole
This protocol outlines a general procedure for the asymmetric Friedel-Crafts alkylation of indole with a trans-β-nitrostyrene using a pre-formed copper-bis(oxazoline) catalyst.
Materials:
-
Chiral bis(oxazoline) ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Indole
-
trans-β-Nitrostyrene
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.012 mmol) and Cu(OTf)₂ (0.011 mmol) in anhydrous toluene (328 µL). Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the indole (0.22 mmol) followed by the trans-β-nitrostyrene (0.22 mmol).
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Work-up and Analysis: Once the reaction is complete, concentrate the mixture under reduced pressure. The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) of the product can be determined by HPLC analysis on a chiral stationary phase.
Visualizations
References
Technical Support Center: Synthesis of (S)-(+)-2-Phenylglycinol Derivatives
Welcome to the technical support center for the synthesis of (S)-(+)-2-Phenylglycinol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods include the reduction of (S)-phenylglycine or its derivatives, the asymmetric reduction of α-amino ketones, and the asymmetric aminohydroxylation of styrene. Biocatalytic routes starting from L-phenylalanine are also gaining prominence.
Q2: I see an unexpected, stable byproduct when reducing (S)-phenylglycine with borane reagents. What could it be?
A2: A common byproduct in the borane reduction of amino acids is the corresponding stable β-amino alcohol N-borane adduct.[1] This occurs through the complexation of borane with the amine functionality.
Q3: My synthesis involves the ring-opening of styrene oxide with an amine. Why am I getting a mixture of products?
A3: The ring-opening of unsymmetrical epoxides like styrene oxide can lead to the formation of regioisomers.[2] The nucleophile can attack either the more substituted (benzylic) or less substituted carbon of the epoxide ring, leading to a mixture of β-amino alcohols. The regioselectivity can be influenced by the nature of the nucleophile and the catalyst used.[2]
Q4: I am using a chiral auxiliary to introduce stereocenters, but my product has low diastereomeric excess. What could be the issue?
A4: Low diastereoselectivity when using chiral auxiliaries can result from several factors, including incomplete reaction, epimerization of the chiral center, or insufficient steric hindrance from the auxiliary to direct the incoming reagent. Reaction conditions such as temperature and the choice of reagents can significantly impact the diastereomeric ratio.
Q5: What is the cause of dimer formation in my reaction?
A5: Dimerization can occur through various mechanisms, such as intermolecular reactions between two molecules of the starting material or product. In the context of amino alcohols, intermolecular hydrogen bonding can sometimes facilitate dimerization under certain conditions. The concentration of reactants and the reaction temperature can influence the rate of dimer formation.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound derivatives.
Issue 1: Incomplete Reduction of α-Amino Acid or Ketone Precursors
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material (carboxylic acid or ketone) in the final product. | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄, or borane complex). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| Deactivation of the reducing agent. | Ensure anhydrous reaction conditions, as many reducing agents react with water. Use freshly opened or properly stored reagents. | |
| Formation of α-amino aldehyde as a major byproduct. | Use of a less reactive reducing agent or insufficient reaction conditions for full reduction.[3] | Switch to a more powerful reducing agent (e.g., from NaBH₄ to LiAlH₄). Ensure adequate temperature and reaction time for complete reduction to the alcohol.[3] |
Issue 2: Formation of Regioisomeric Byproducts in Styrene Oxide Ring-Opening
| Symptom | Potential Cause | Suggested Solution |
| Presence of two isomeric amino alcohol products. | Non-regioselective ring-opening of the epoxide. | Optimize the catalyst and reaction conditions. Lewis acids can influence the regioselectivity of the attack.[2] |
| SN1-type mechanism favoring attack at the more substituted carbon, while SN2 favors the less substituted carbon.[4] | Under acidic conditions, the reaction may proceed through a more SN1-like mechanism, favoring attack at the benzylic position. With strong, unhindered nucleophiles under basic or neutral conditions, an SN2 mechanism at the less hindered carbon is more likely.[4] Adjusting the pH and nucleophile choice can alter the isomeric ratio. |
Issue 3: Low Diastereoselectivity or Enantioselectivity
| Symptom | Potential Cause | Suggested Solution |
| Formation of multiple diastereomers when using a chiral auxiliary. | Poor facial selectivity during the key bond-forming step. | Re-evaluate the chiral auxiliary; a bulkier auxiliary may provide better stereocontrol. Optimize the reaction temperature, as lower temperatures often lead to higher diastereoselectivity. |
| Epimerization of the newly formed stereocenter. | Check the stability of the product under the reaction and work-up conditions. A milder work-up procedure may be necessary. | |
| Low enantiomeric excess in an asymmetric catalytic reduction. | Inefficient chiral catalyst or suboptimal reaction conditions. | Screen different chiral ligands or catalysts. Optimize reaction parameters such as temperature, pressure (for hydrogenations), and solvent. |
| Racemization of the product. | Assess the stability of the chiral product under the reaction and purification conditions. Avoid harsh acidic or basic conditions if the product is prone to racemization. |
Issue 4: Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in separating the desired product from unreacted starting materials or byproducts by column chromatography. | Similar polarities of the compounds. | Modify the eluent system by trying different solvent mixtures or adding a small amount of an amine (e.g., triethylamine) to the eluent to reduce tailing of basic compounds on silica gel. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is an N-borane adduct. | The N-borane adduct can be hydrolyzed during an acidic work-up to liberate the free amino alcohol. | |
| Product loss during recrystallization. | The compound has some solubility in the cold solvent, or an excessive amount of solvent was used. | Test various solvent systems to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary for dissolution. |
Experimental Protocols & Methodologies
Key Experiment: Reduction of (S)-Phenylglycine to this compound using Borane
This protocol is a general representation and may require optimization for specific derivatives.
Materials:
-
(S)-Phenylglycine
-
Borane-tetrahydrofuran (BH₃·THF) complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-phenylglycine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise to the stirred solution of the amino acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Acidify the mixture with aqueous HCl and stir for 1 hour to hydrolyze the borane-amine complex.
-
Basify the solution with aqueous NaOH until the pH is >10.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Relationships
Caption: A logical workflow for synthesis and troubleshooting.
Caption: Common byproduct formation pathways.
References
Technical Support Center: Purification of Products Synthesized Using (S)-Phenylglycinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with products synthesized using (S)-phenylglycinol as a chiral auxiliary or resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying chiral compounds synthesized using (S)-Phenylglycinol?
A1: The most common method is diastereomeric recrystallization. This technique involves reacting the racemic product with an enantiomerically pure resolving agent, such as (S)-Phenylglycinol, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
Q2: What are the key steps in a typical diastereomeric resolution process?
A2: The process can be broken down into three main stages:
-
Salt Formation: Reaction of the racemic mixture with the chiral resolving agent to form a mixture of two diastereomeric salts.[1]
-
Crystallization and Separation: Selective crystallization of the less soluble diastereomeric salt from a suitable solvent system.[1]
-
Liberation of the Enantiomer: Recovery of the desired pure enantiomer from the isolated diastereomeric salt, typically by treatment with an acid or base.[3]
Q3: How do I choose a suitable solvent for diastereomeric recrystallization?
A3: Solvent selection is critical and often requires screening. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. A good starting point is to test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and hydrocarbons). Solvent mixtures can also be employed to fine-tune the solubility properties.[4]
Q4: What analytical techniques are used to determine the purity of the final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the enantiomeric excess (e.e.) of the purified product.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, sometimes with a chiral solvating agent, to distinguish between enantiomers.
Troubleshooting Guides
Issue 1: Oiling Out Instead of Crystallization
Q: My diastereomeric salt is separating from the solution as an oil rather than crystals. What is causing this and how can I fix it?
A: Oiling out typically occurs when the supersaturation of the solution is too high, or the temperature is above the melting point of the solvated solid.
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Use a more dilute solution.
-
Employ a slower cooling rate to allow for controlled crystal growth.
-
If using an anti-solvent, add it very slowly and at a slightly elevated temperature.
-
-
Optimize Temperature:
-
Attempt crystallization at a lower temperature, ensuring it is well below the melting point of the diastereomeric salt.
-
-
Solvent Selection:
-
Experiment with different solvents or solvent mixtures that may better stabilize the crystal lattice. Protic solvents that can form hydrogen bonds are often a good choice.
-
-
Agitation:
-
Gentle and consistent stirring can promote crystallization. Avoid overly vigorous agitation, which can lead to the formation of small, impure crystals.
-
Issue 2: No Crystallization Occurs
Q: I have prepared the diastereomeric salt solution, but no crystals are forming, even after cooling. What should I do?
A: This issue usually indicates that the diastereomeric salts are too soluble in the chosen solvent system or that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Increase Concentration:
-
Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the salts.
-
-
Induce Crystallization:
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a small seed crystal of the desired diastereomeric salt, if available.
-
-
Anti-Solvent Addition:
-
Gradually add a solvent in which the diastereomeric salts are known to be poorly soluble (an "anti-solvent") to induce precipitation.
-
-
Solvent Screening:
-
The chosen solvent may be too good at solvating the salts. Screen other solvents or solvent mixtures where the salts are less soluble.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q: After crystallization, the yield of my desired diastereomeric salt is very low. How can I improve it?
A: A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.
Troubleshooting Steps:
-
Optimize Solvent and Temperature:
-
Screen for a solvent system that further decreases the solubility of the desired salt.
-
Experiment with lower final crystallization temperatures to maximize precipitation.
-
-
Increase Crystallization Time:
-
Recycle the Mother Liquor:
-
The mother liquor is enriched in the other diastereomer. It is possible to recover the resolving agent and racemize the undesired enantiomer for recycling, which is a common practice in industrial settings.
-
Issue 4: Poor Diastereomeric/Enantiomeric Purity
Q: The isolated diastereomeric salt has a low diastereomeric excess (d.e.), leading to a low enantiomeric excess (e.e.) in the final product. How can I improve the purity?
A: Poor purity can result from a small solubility difference between the diastereomeric salts or co-precipitation.
Troubleshooting Steps:
-
Recrystallization:
-
Recrystallize the isolated diastereomeric salt one or more times to enhance its purity.
-
-
Solvent Screening:
-
The choice of solvent can significantly impact the separation efficiency. Screen for solvents that maximize the solubility difference between the two diastereomers.[4]
-
-
Optimize Crystallization Conditions:
-
A slower cooling rate can sometimes improve selectivity.
-
Ensure that the final crystallization temperature is not too low, as this can cause the more soluble diastereomer to precipitate.
-
-
Check Purity of Starting Materials:
-
Ensure the chiral resolving agent, (S)-Phenylglycinol, is of high enantiomeric purity.
-
Analyze the starting racemic mixture for any impurities that might interfere with crystallization.
-
Data Presentation
Table 1: Illustrative Data on Diastereomeric Recrystallization of a Chiral Amine
| Entry | Resolving Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | (S)-Mandelic Acid | Methanol | 0 | 45 | 85 |
| 2 | (S)-Mandelic Acid | Ethanol | 0 | 52 | 92 |
| 3 | (S)-Mandelic Acid | Isopropanol | 0 | 58 | 96 |
| 4 | (R,R)-Tartaric Acid | Water/Ethanol (1:1) | 5 | 65 | 90 |
| 5 | (S)-Camphorsulfonic Acid | Acetone | 0 | 40 | 88 |
Note: This data is illustrative and results will vary depending on the specific substrate and experimental conditions.
Table 2: Effect of Recrystallization on Enantiomeric Excess (e.e.)
| Recrystallization Step | Yield (%) | Enantiomeric Excess (e.e., %) |
| Initial Crystallization | 55 | 93 |
| First Recrystallization | 85 | 98 |
| Second Recrystallization | 80 | >99.5 |
Note: Yields for recrystallization steps are based on the amount of diastereomeric salt from the previous step.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic product (1.0 equivalent) in a minimal amount of a selected solvent (or solvent mixture) at an elevated temperature to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate container, dissolve (S)-Phenylglycinol (0.5 - 1.0 equivalent) in a small amount of the same solvent. Slowly add the resolving agent solution to the solution of the racemic product with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystallization occurs, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Cooling: Once crystallization begins, continue to cool the mixture in an ice bath or refrigerator for a specified period (e.g., 1-2 hours) to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.
-
Washing: Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the salt under vacuum.
Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Basification: Add a strong base (e.g., 2 M NaOH solution) dropwise with stirring until the pH of the aqueous solution is strongly basic (pH > 12).[9] This will neutralize the acidic resolving agent and liberate the free amine.
-
Extraction: Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.
-
Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.
Visualizations
Caption: Experimental workflow for diastereomeric salt resolution.
References
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
Stability of (S)-(+)-2-Phenylglycinol under different reaction conditions
Welcome to the technical support center for (S)-(+)-2-Phenylglycinol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions regarding the stability of this versatile chiral building block.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Side Products or Low Yield in Reactions
-
Question: I am observing unexpected side products and lower than expected yields in my reaction involving this compound. What could be the cause?
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Answer: Several factors could contribute to this issue. Consider the following possibilities:
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Air Sensitivity: this compound is known to be air-sensitive.[1] Exposure to air, especially at elevated temperatures, can lead to oxidative degradation. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Reagents: This compound is incompatible with strong oxidizing agents and strong acids. Strong oxidants can lead to the oxidation of the primary alcohol or the amine functionality. Strong acids can cause degradation or unwanted side reactions.
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Thermal Instability: While specific high-temperature degradation data is limited, related compounds like 2-phenylethanol can undergo thermal decomposition. Avoid unnecessarily high reaction temperatures.
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Solvent Effects: While soluble in many common organic solvents, ensure your chosen solvent is dry and deoxygenated, as contaminants can affect the reaction's outcome.[1]
-
Issue 2: Loss of Enantiomeric Purity (Racemization)
-
Question: I suspect that my this compound is racemizing during my reaction. What conditions can cause this?
-
Answer: Racemization of phenylglycine derivatives is a known issue, particularly under basic conditions, which can facilitate the deprotonation of the acidic benzylic proton.[2][3] While this compound is an amino alcohol, the benzylic nature of its stereocenter makes it susceptible to racemization, especially under harsh basic conditions or elevated temperatures. To minimize this risk:
-
Use non-nucleophilic, sterically hindered bases if a base is required.
-
Keep reaction temperatures as low as possible.
-
Minimize reaction times.
-
Protect the amino group if the reaction conditions are harsh, as this can sometimes mitigate racemization.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I properly store this compound?
-
A1: It should be stored in a tightly sealed container, in a dark, dry place at room temperature to prevent degradation.[1] Due to its air sensitivity, storing under an inert atmosphere is recommended for long-term stability.
-
Stability Under Various Conditions
-
Q2: What is the stability of this compound in acidic and basic solutions?
-
Q3: Is this compound stable to oxidizing and reducing agents?
-
A3: It is incompatible with strong oxidizing agents, which can oxidize the alcohol and/or amine functional groups. Its stability in the presence of reducing agents is generally better, but this depends on the specific reagent and reaction conditions.
-
-
Q4: What is the thermal stability of this compound?
-
A4: The melting point is in the range of 75-79°C. Above its melting point, and at elevated temperatures, thermal degradation can occur. The hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.
-
-
Q5: How does photostability affect this compound?
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathways | Recommendations |
| Acidic (Strong) | Low | Degradation | Avoid strong acids. Use milder acidic conditions if necessary. |
| Basic (Strong) | Moderate | Racemization, Degradation | Use hindered, non-nucleophilic bases. Keep temperature low.[2][3] |
| Oxidizing Agents | Low | Oxidation of alcohol and amine | Avoid strong oxidizing agents. |
| Elevated Temp. | Moderate | Decomposition | Use the lowest effective temperature for reactions. |
| Air/Oxygen | Low | Oxidation | Handle under an inert atmosphere.[1] |
| Light | Moderate | Photodegradation (potential) | Store in the dark and protect reactions from light.[1] |
Table 2: Solvent Compatibility
| Solvent | Solubility | Compatibility Notes |
| Chloroform | Soluble[1] | Ensure solvent is dry and free of acidic impurities. |
| Dichloromethane | Soluble[1] | Ensure solvent is dry. |
| Ethyl Acetate | Soluble[1] | Can contain water; use a dry grade. |
| DMSO | Soluble[1] | Hygroscopic; use anhydrous grade. |
| Acetone | Soluble[1] | Can be reactive; consider for specific applications. |
| Methanol | Soluble[1] | Can act as a nucleophile; consider for specific reactions. |
| Water | Limited Solubility[1] | Stability may be lower in aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Keep at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to a high temperature (e.g., 105°C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Assess enantiomeric purity using a suitable chiral HPLC method.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
How to avoid racemization when using (S)-(+)-2-Phenylglycinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-(+)-2-Phenylglycinol while minimizing the risk of racemization. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stereochemical integrity of your chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when working with this compound?
A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R forms). This results in a loss of optical activity. For pharmaceutical and drug development applications, maintaining the specific stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic properties. Racemization can therefore lead to a loss of therapeutic efficacy and the introduction of unwanted side effects.
Q2: What are the primary factors that can induce racemization of this compound?
A2: The primary factors that can induce racemization in this compound and other chiral amino alcohols include:
-
Harsh pH conditions: Exposure to strong acids or bases can catalyze racemization.[1]
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.[1]
-
Choice of solvent: Protic solvents can stabilize charged intermediates that are prone to racemization.[1]
-
Extended reaction or storage times: Prolonged exposure to conditions that promote racemization increases the likelihood of its occurrence.
-
Presence of certain reagents: Some reagents used in synthesis or work-up can promote the formation of achiral intermediates.[1]
Q3: How can I minimize racemization during a chemical reaction involving this compound?
A3: To minimize racemization, it is crucial to control the reaction conditions carefully:
-
Maintain a neutral or near-neutral pH: Avoid strongly acidic or basic conditions whenever possible.
-
Use the lowest practical temperature: Perform reactions at lower temperatures to reduce the rate of racemization.
-
Select appropriate solvents: Aprotic solvents are often preferred over protic solvents.
-
Optimize reaction times: Monitor the reaction progress and work it up promptly upon completion.
-
Employ protecting groups: Protecting the amino and/or hydroxyl groups can prevent the formation of intermediates that lead to racemization. Urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[1]
Q4: At what stages of an experimental workflow is racemization most likely to occur?
A4: Racemization can occur at several stages of a typical experimental workflow:
-
During the chemical reaction: Harsh reaction conditions are a primary cause.[1]
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to racemization of the product.[1]
-
During purification: Chromatographic purification on silica gel (which is acidic) can sometimes cause racemization of sensitive compounds.[1]
-
During storage: Long-term storage, especially at elevated temperatures or in inappropriate solvents, can lead to a gradual loss of enantiomeric purity.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess Detected After Reaction Work-up
| Possible Cause | Troubleshooting Action |
| Strongly acidic or basic work-up conditions. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use buffered aqueous solutions if necessary. |
| High temperatures during solvent evaporation. | Use a rotary evaporator at low temperature and reduced pressure. Avoid prolonged heating. |
| Exposure to acidic surfaces during purification. | If using silica gel chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) before use, or use a neutral support like alumina.[1] |
Issue 2: Gradual Decrease in Optical Purity During Storage
| Possible Cause | Troubleshooting Action |
| Inappropriate storage temperature. | Store this compound and its derivatives at low temperatures (e.g., in a refrigerator or freezer). |
| Storage in a protic solvent. | If in solution, store in a dry, aprotic solvent. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. |
| Exposure to light. | Store in an amber vial or a container protected from light. |
Data Presentation
While specific kinetic data for the racemization of this compound is not extensively available in the literature, the following tables illustrate the expected qualitative and quantitative trends based on general principles of organic chemistry and data for analogous compounds like phenylglycine derivatives.
Table 1: Expected Impact of Temperature on Enantiomeric Excess (% ee) of this compound over 24 hours.
| Temperature (°C) | Expected % ee (Illustrative) | Notes |
| 4 | > 99% | Low temperature significantly minimizes racemization. |
| 25 (Room Temp) | 95 - 99% | Slight racemization may occur over time. |
| 50 | 80 - 90% | Increased temperature accelerates racemization. |
| 100 | < 70% | Significant loss of enantiomeric purity is expected. |
Table 2: Expected Impact of pH on Enantiomeric Excess (% ee) of this compound at Room Temperature over 24 hours.
| pH | Expected % ee (Illustrative) | Notes |
| 2 | 85 - 95% | Acidic conditions can catalyze racemization. |
| 7 | > 99% | Neutral pH is optimal for maintaining stereochemical integrity. |
| 12 | 80 - 90% | Basic conditions can readily cause racemization via deprotonation. |
Table 3: Expected Impact of Solvent on Enantiomeric Excess (% ee) of this compound at Room Temperature over 24 hours.
| Solvent | Solvent Type | Expected % ee (Illustrative) | Notes |
| Dichloromethane | Aprotic | > 99% | Aprotic solvents are generally preferred. |
| Tetrahydrofuran | Aprotic | > 99% | Good choice for maintaining enantiomeric purity. |
| Methanol | Protic | 90 - 98% | Protic solvents can facilitate racemization. |
| Water | Protic | 90 - 95% | Can promote racemization, especially at non-neutral pH. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Racemization
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the other reagents to the cooled solution. If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench it with a neutral or weakly acidic/basic aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo at a low temperature.
-
-
Purification:
-
If purification by column chromatography is necessary, consider using neutral alumina or deactivated silica gel.
-
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 2-Phenylglycinol for method development and to identify the retention times of both enantiomers.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation. For basic compounds like phenylglycinol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~210 nm or ~254 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualizations
Caption: General pathway for the racemization of this compound.
Caption: Recommended workflow to minimize racemization.
References
Technical Support Center: Lipase-Catalyzed Selective Amidation of Phenylglycinol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the lipase-catalyzed selective amidation of phenylglycinol.
Frequently Asked Questions (FAQs)
Q1: Why use a lipase for the amidation of phenylglycinol?
A1: Phenylglycinol possesses two reactive sites: an amino group (-NH2) and a hydroxyl group (-OH). Traditional chemical synthesis often struggles to selectively acylate the amino group without protecting the hydroxyl group, leading to a mixture of products and byproducts.[1][2] Lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), exhibit high regioselectivity, preferentially catalyzing N-acylation over O-acylation, thus minimizing byproduct formation and simplifying downstream processing.[1][2][3]
Q2: What are the main byproducts in this reaction?
A2: The primary byproducts are the O-acylated ester and a diacetylated compound where both the amino and hydroxyl groups have been acylated.[3] Under optimized conditions, the formation of these byproducts can be significantly reduced.[1][2][4]
Q3: Is a solvent necessary for this reaction?
A3: A solvent-free system has been shown to be highly effective, offering advantages such as reduced cost, lower environmental impact, and easier product separation.[3][4] Optimal results, with high yield and minimal byproducts, have been achieved in a solvent-free environment.[1][2] However, if a solvent is used, non-polar, hydrophobic solvents are generally preferred to favor amidation over hydrolysis.[3][5]
Q4: Which lipase is most effective for the selective amidation of phenylglycinol?
A4: Studies have shown that the commercial immobilized lipase Novozym 435 (derived from Candida antarctica lipase B) demonstrates the best regioselectivity for the N-acylation of phenylglycinol, resulting in higher yields of the desired amide product and fewer byproducts compared to other lipases like those from Thermomyces lanuginosus or Rhizomucor miehei.[2][3]
Q5: What is the proposed mechanism for the high N-acylation selectivity of the lipase?
A5: The high selectivity is attributed to the specific structure of the enzyme's active site.[1][2][3] Molecular docking simulations suggest that the active site of Candida antarctica lipase B orients the phenylglycinol molecule in such a way that the amino group is positioned more favorably for the nucleophilic attack on the acyl-enzyme intermediate.[3] While an initial O-acylation followed by a spontaneous O- to N-acyl migration has been suggested as a possible pathway in other lipase-catalyzed N-acylations of amino alcohols, the primary driver for selectivity in this case appears to be the enzyme's structural preference for N-acylation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Amide Yield | 1. Suboptimal Reaction Temperature: The reaction temperature significantly affects enzyme activity and reaction rate.[2] 2. Incorrect Substrate Molar Ratio: An excess or deficit of either phenylglycinol or the acyl donor can limit the reaction.[2] 3. Insufficient Enzyme Loading: Too little enzyme will result in a slow reaction and low conversion.[3] 4. Poor Mixing: In a solvent-free system, inadequate mixing can lead to poor mass transfer.[3] | 1. Optimize the reaction temperature. A temperature of 60°C has been found to be optimal.[3] 2. Adjust the molar ratio of phenylglycinol to the acyl donor. A ratio of 1.5:1 (phenylglycinol to capric acid) has been reported as optimal.[3] 3. Increase the enzyme loading. A loading of 15 wt% (relative to the total substrate weight) is recommended.[1][2] 4. Ensure vigorous agitation. An agitation speed of 600 rpm has been used effectively.[3] |
| High Levels of Byproducts (Ester and Diacetylated Compound) | 1. Non-Optimal Lipase: The choice of lipase is critical for regioselectivity.[3] 2. Suboptimal Solvent Choice: Polar solvents can promote competing hydrolysis reactions.[5] | 1. Use Novozym 435, which has demonstrated the highest selectivity for N-amidation.[2][3] 2. If a solvent is necessary, screen non-polar, hydrophobic solvents. However, a solvent-free system is recommended for minimizing byproducts.[1][3] |
| Reaction Stalls or Proceeds Slowly | 1. Enzyme Deactivation: Prolonged exposure to very high temperatures can denature the enzyme.[6] 2. Mass Transfer Limitations: In highly viscous solvent-free systems, efficient mixing is crucial.[1] | 1. Avoid temperatures significantly above 60°C to maintain enzyme stability.[6] 2. Increase the agitation speed to improve the interaction between substrates and the immobilized enzyme.[3] |
| Inconsistent Results | 1. Variability in Raw Materials: Purity of phenylglycinol and the acyl donor can affect the reaction. 2. Inconsistent Enzyme Activity: The activity of the lipase can vary between batches. | 1. Ensure the use of high-purity starting materials. 2. Use a consistent source and batch of the enzyme, or perform an activity assay before use. |
Data Presentation
Table 1: Effect of Different Lipases on the Amidation of Phenylglycinol [2][3]
| Enzyme | Phenylglycinol Consumption (wt%) | Amide Yield (wt%) | Ester Byproduct (wt%) | Diacetylated Byproduct (wt%) |
| Novozym 435 | 41.24 ± 4.32 | 37.89 ± 3.03 | 1.42 ± 0.51 | 1.95 ± 0.64 |
| Candida sp. 99-125 | 27.94 ± 3.20 | 18.87 ± 4.87 | 6.16 ± 3.68 | 3.91 ± 2.10 |
| Lipozyme TL IM | 27.11 ± 2.31 | 18.56 ± 2.68 | 7.65 ± 2.61 | 3.43 ± 1.44 |
| Lipozyme RM IM | 32.68 ± 4.16 | 13.35 ± 1.85 | 16.22 ± 2.42 | 2.10 ± 1.35 |
| Reaction conditions: Phenylglycinol and capric acid, 10 wt% enzyme loading, 55°C for 10 hours in tert-amyl-alcohol.[3] |
Table 2: Optimized Reaction Conditions and Product Distribution in a Solvent-Free System [1][2][3][4]
| Parameter | Optimal Value | Amide Yield (wt%) | Ester Byproduct (wt%) | Diacetylated Byproduct (wt%) |
| Enzyme | Novozym 435 | 89.41 ± 2.8% | 0.21 ± 0.1% | 0.64 ± 0.2% |
| Enzyme Loading | 15 wt% | |||
| Substrate Molar Ratio (Phenylglycinol:Capric Acid) | 1.5:1 | |||
| Temperature | 60°C | |||
| Agitation Speed | 600 rpm | |||
| Reaction Time | 19 hours |
Experimental Protocols
Optimized Protocol for Selective Amidation in a Solvent-Free System [3]
-
Substrate Preparation: Phenylglycinol and capric acid are added to a reaction vessel.
-
Homogenization: The mixture is heated to 78°C and agitated at 600 rpm to ensure a homogeneous solution.
-
Temperature Adjustment: The temperature of the mixture is cooled to the optimal reaction temperature of 60°C.
-
Enzyme Addition: The immobilized lipase (Novozym 435) is added at a loading of 15% of the total substrate weight.
-
Reaction: The reaction is carried out for 19 hours at 60°C with continuous agitation at 600 rpm.
-
Analysis: The progress of the reaction and the final product distribution are analyzed using techniques such as gas chromatography (GC) after purification by thin-layer chromatography (TLC) and column chromatography.
Visualizations
Caption: Workflow for lipase-catalyzed selective amidation of phenylglycinol.
Caption: Selective amidation pathway versus byproduct formation.
References
- 1. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Addressing poor regioselectivity in phenylglycinol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor regioselectivity in reactions involving phenylglycinol.
Troubleshooting Guides
Issue: Poor Regioselectivity in Acylation Reactions (Mixture of N- and O-Acylated Products)
When acylating phenylglycinol, achieving selectivity between the amino and hydroxyl groups is a common challenge. Poor regioselectivity often results in a mixture of N-acylated and O-acylated products, complicating purification and reducing the yield of the desired compound.
Possible Causes and Solutions:
-
Relative Nucleophilicity of Amino and Hydroxyl Groups: In neutral or basic conditions, the amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation. However, under acidic conditions, the amino group is protonated, rendering the hydroxyl group more nucleophilic and promoting O-acylation.
-
Solution for N-Acylation: Perform the reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can help to deprotonate the amine without competing in the acylation reaction.
-
Solution for O-Acylation: Conduct the reaction in a strong acid. This protonates the amine, making the hydroxyl group the primary site of attack for the acylating agent.[1]
-
-
Steric Hindrance: The bulky phenyl group can sterically hinder access to the amino group, potentially leading to increased O-acylation, especially with bulky acylating agents.
-
Solution: Choose a less sterically demanding acylating agent if N-acylation is desired. Conversely, a bulkier acylating agent might slightly favor O-acylation if the amine is sterically hindered.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Solution: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) may improve the regioselectivity by favoring the kinetically controlled product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups.
-
Solution: Screen a variety of solvents with different polarities. For example, non-polar aprotic solvents may favor N-acylation, while polar protic solvents could favor O-acylation under certain conditions.
-
Issue: Formation of Di-acylated Byproducts
The formation of a di-acylated product, where both the amino and hydroxyl groups are acylated, can be a significant issue, especially when trying to synthesize a mono-acylated derivative.
Possible Causes and Solutions:
-
Excess Acylating Agent: Using a large excess of the acylating agent will drive the reaction towards di-acylation.
-
Solution: Carefully control the stoichiometry of the reaction. Use of 1.0 to 1.1 equivalents of the acylating agent is recommended for mono-acylation.
-
-
High Reactivity of the Mono-acylated Product: The initially formed mono-acylated product may be sufficiently reactive to undergo a second acylation.
-
Solution: Add the acylating agent slowly to the reaction mixture to maintain a low concentration, thus reducing the likelihood of a second acylation. Protecting the less reactive functional group is also a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve N-acylation of phenylglycinol?
A1: To favor N-acylation, you can employ several strategies:
-
Enzymatic Catalysis: Lipases, such as Novozym 435 (Candida antarctica lipase B), have shown excellent regioselectivity for the N-acylation of phenylglycinol, with minimal formation of O-acylated or di-acylated byproducts.[2][3][4]
-
Reaction Conditions: In the absence of an enzymatic catalyst, perform the reaction under neutral or slightly basic conditions. The use of a non-nucleophilic base can scavenge the acid byproduct without interfering with the reaction.
-
Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before performing the N-acylation. The protecting group can then be removed in a subsequent step.
Q2: What are the best conditions for selective O-acylation of phenylglycinol?
A2: Selective O-acylation is generally more challenging than N-acylation due to the higher nucleophilicity of the amino group. The most effective strategy is to use a protecting group for the amine.
-
Protecting Group Strategy: Protect the amino group with a protecting group that is stable under the acylation conditions, such as a tert-butoxycarbonyl (Boc) or a trifluoroacetyl group. Once the amine is protected, the O-acylation can be carried out, followed by the deprotection of the amine.
Q3: What is the role of a catalyst in controlling the regioselectivity of phenylglycinol acylation?
A3: Catalysts can play a crucial role in directing the regioselectivity of the reaction.
-
Acid Catalysis: Strong acids protonate the amino group, making the hydroxyl group more nucleophilic and directing the acylation to the oxygen atom.[1]
-
Base Catalysis: Non-nucleophilic bases can deprotonate the amino group, increasing its nucleophilicity and promoting N-acylation.
-
Enzymatic Catalysis: Enzymes like lipases can provide a chiral environment that selectively binds and orients the phenylglycinol molecule to favor acylation at the amino group.[2][3][4]
Q4: Can I use a one-pot procedure for protection, acylation, and deprotection?
A4: While a one-pot procedure can be more efficient, it requires careful selection of protecting groups and reaction conditions to ensure compatibility. For instance, a Boc-protected amine can be deprotected under acidic conditions, which might not be compatible with an acid-labile O-acyl group. A thorough literature search for compatible one-pot procedures for your specific transformation is recommended.
Data Presentation
Table 1: Regioselectivity of Enzymatic N-Acylation of Phenylglycinol
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | N-Acyl Product (%) | O-Acyl Product (%) | Di-Acyl Product (%) | Reference |
| Novozym 435 (CALB) | Capric Acid | tert-amyl-alcohol | 40 | 32 | >95 | 89.41 ± 2.8 | 0.21 ± 0.1 | 0.64 ± 0.2 | [2][3][4] |
| Lipozyme RM IM | Capric Acid | tert-amyl-alcohol | 40 | 32 | ~60 | ~55 | ~5 | Not reported | [2] |
| Lipase AYS | Capric Acid | tert-amyl-alcohol | 40 | 32 | ~40 | ~30 | ~10 | Not reported | [2] |
| Lipase PS | Capric Acid | tert-amyl-alcohol | 40 | 32 | ~20 | ~15 | ~5 | Not reported | [2] |
Table 2: General Trends in Chemical Acylation Regioselectivity of Amino Alcohols
| Reaction Condition | Favored Product | Rationale |
| Neutral or Basic (e.g., pyridine, triethylamine) | N-Acylation | The amino group is more nucleophilic than the hydroxyl group. |
| Acidic (e.g., HCl, H₂SO₄) | O-Acylation | The amino group is protonated, reducing its nucleophilicity. |
| Use of Amine Protecting Group (e.g., Boc, Cbz) | O-Acylation | The amino group is blocked, leaving the hydroxyl group as the only reactive site. |
| Use of Hydroxyl Protecting Group (e.g., TBDMS) | N-Acylation | The hydroxyl group is blocked, leaving the amino group as the only reactive site. |
Experimental Protocols
Protocol 1: Selective N-Acetylation of (R)-Phenylglycinol using Enzymatic Catalysis
This protocol is adapted from the work of Wei et al. (2020).[2][3][4]
Materials:
-
(R)-Phenylglycinol
-
Capric acid (or other desired acyl donor)
-
Immobilized Lipase Novozym 435 (Candida antarctica lipase B)
-
tert-amyl-alcohol (solvent)
Procedure:
-
To a reaction vessel, add (R)-phenylglycinol (1 mmol) and capric acid (1.5 mmol).
-
Add tert-amyl-alcohol as the solvent.
-
Add Novozym 435 (15% by weight of the total substrate).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 32 hours.
-
Upon completion, filter the enzyme from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acetylated phenylglycinol.
Protocol 2: Selective O-Acetylation of (R)-Phenylglycinol via N-Boc Protection
This protocol involves a two-step process: N-protection followed by O-acylation.
Step 1: N-Boc Protection of (R)-Phenylglycinol
Materials:
-
(R)-Phenylglycinol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-phenylglycinol (1 mmol) in DCM.
-
Add triethylamine (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 mmol) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-phenylglycinol.
Step 2: O-Acetylation of N-Boc-(R)-Phenylglycinol
Materials:
-
N-Boc-(R)-phenylglycinol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(R)-phenylglycinol (1 mmol) in DCM.
-
Add pyridine (1.5 mmol).
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2 mmol).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the O-acetylated, N-Boc protected product.
Protocol 3: Deprotection of N-Boc Group
Materials:
-
O-acetyl-N-Boc-(R)-phenylglycinol
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the O-acetyl-N-Boc-(R)-phenylglycinol in DCM.
-
Add an excess of TFA or 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of O-acetyl-(R)-phenylglycinol.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in phenylglycinol acylation.
Caption: Protecting group strategies for selective acylation of phenylglycinol.
Caption: Influence of reaction conditions on the regioselectivity of phenylglycinol acylation.
References
- 1. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Removal of the (S)-(+)-2-Phenylglycinol Auxiliary
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of the (S)-(+)-2-Phenylglycinol chiral auxiliary after its use in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the this compound auxiliary?
A1: The two most common strategies for cleaving the N-C bond to release your product from the this compound auxiliary are oxidative cleavage and reductive cleavage (hydrogenolysis). The choice depends on the stability of your target molecule to the reaction conditions.
Q2: How can I monitor the progress of the auxiliary cleavage reaction?
A2: The most common method is Thin-Layer Chromatography (TLC). You can monitor the disappearance of the starting material (substrate-auxiliary adduct) and the appearance of your product and the free auxiliary. The free this compound is an amino alcohol and can be visualized using stains like ninhydrin or p-anisaldehyde.
Q3: How do I separate my product from the cleaved auxiliary after the reaction?
A3: Acid-base extraction is the most effective method.[1][2][3] Since this compound is basic (due to its amine group), it can be protonated with an aqueous acid (like 1 M HCl) and extracted from the organic layer into the aqueous layer.[2] Your product, if acidic or neutral, will remain in the organic solvent.[1][3]
Q4: Can the this compound auxiliary be recovered and reused?
A4: Yes. After the auxiliary is extracted into the acidic aqueous layer, this layer can be basified (e.g., with NaOH) to deprotonate the auxiliary. It can then be re-extracted into an organic solvent, dried, and purified for reuse, making the overall process more cost-effective.
Q5: I'm observing co-elution of my product and the auxiliary during column chromatography. What can I do?
A5: Co-elution can be challenging if the product and auxiliary have similar polarities. First, ensure the acid-base extraction was performed thoroughly to remove the bulk of the auxiliary. If co-elution persists, you may need to adjust your chromatography conditions by changing the solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol), altering the solvent gradient, or trying a different stationary phase (e.g., switching from silica to alumina or a bonded phase).[4][5]
Q6: An emulsion formed during my acid-base extraction. How can I resolve this?
A6: Emulsions are common and can often be broken by adding a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirling. Alternatively, you can let the mixture stand for a longer period, or filter the entire mixture through a pad of Celite.
Troubleshooting Guides
Guide 1: Incomplete or Slow Cleavage Reaction
If you observe a significant amount of starting material remaining after the expected reaction time, consult the following guide.
Caption: Troubleshooting workflow for incomplete auxiliary cleavage.
Guide 2: Product and Auxiliary Separation Issues
If you are struggling to separate your desired product from the freed this compound auxiliary, follow this workflow.
Caption: Troubleshooting workflow for product/auxiliary separation.
Data Presentation
| Cleavage Method | Typical Reagents | Conditions | Pros | Cons | Expected Yield |
| Oxidative Cleavage | Lead Tetraacetate (Pb(OAc)₄)[6][7] | Anhydrous aprotic solvent (e.g., Benzene, DCM), Room Temp, 1-4 h[6] | Fast and often clean.[7] | Reagent is toxic.[8] May not be suitable for products sensitive to oxidation. | 80-95% |
| Reductive Cleavage | H₂, Pd/C (5-10 mol%)[9][10] | Protic solvent (e.g., MeOH, EtOH), Room Temp, 1 atm H₂, 12-24 h[10] | Mild conditions.[9] Catalyst is easily removed by filtration.[9] | May reduce other functional groups (alkenes, alkynes, nitro groups, etc.).[9] | >90%[10] |
Experimental Protocols
Protocol 1: Oxidative Cleavage with Lead Tetraacetate
This method is suitable for substrates that are stable to oxidizing conditions. As a β-amino alcohol, the auxiliary is susceptible to oxidative C-C bond cleavage by reagents like lead tetraacetate.[7]
-
Dissolution: Dissolve the substrate-auxiliary adduct (1.0 equiv) in anhydrous dichloromethane (DCM) or benzene under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Add lead tetraacetate (1.1 - 1.5 equiv) portion-wise to the stirred solution at room temperature.[6] The reaction can be monitored by TLC for the disappearance of starting material.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ethylene glycol.
-
Workup: Filter the mixture through a pad of Celite to remove insoluble lead salts. Proceed with the acid-base extraction workup (Protocol 3) to separate the product from the auxiliary.
Protocol 2: Reductive Cleavage via Catalytic Hydrogenolysis
This is a mild and effective method, provided your target molecule does not contain other functional groups that can be reduced.[9]
-
Setup: Dissolve the substrate-auxiliary adduct (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 5-10 wt%) to the solution.
-
Hydrogenation: Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator for higher pressures). Purge the flask with hydrogen gas. Stir the reaction vigorously at room temperature under a hydrogen atmosphere (1 atm).[10]
-
Monitoring: Monitor the reaction by TLC. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. The resulting filtrate contains your product and the free auxiliary and should be subjected to the acid-base extraction workup (Protocol 3).
Protocol 3: Post-Cleavage Acid-Base Extraction Workup
This procedure is designed to separate a neutral or acidic product from the basic this compound auxiliary.
Caption: Workflow for acid-base extraction to separate product and auxiliary.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. magritek.com [magritek.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Criegee oxidation - Wikipedia [en.wikipedia.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of (S)-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules such as (S)-Phenylglycinol, a critical building block in the pharmaceutical industry. The stereochemical purity of this intermediate can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric excess of (S)-Phenylglycinol products: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Key Analytical Techniques
The selection of an analytical method for determining the enantiomeric excess of (S)-Phenylglycinol depends on several factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers (or their derivatives) between a chiral stationary phase and a gaseous mobile phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), leading to distinct NMR signals. |
| Sample Volatility | Not required. | Required (derivatization may be necessary). | Not required. | Not required. |
| Resolution | Generally high, dependent on CSP and mobile phase. | Very high, especially with long capillary columns. | Excellent, often superior to HPLC for certain compounds. | Variable, dependent on the chiral auxiliary and magnetic field strength. |
| Analysis Time | Typically 5-30 minutes. | Typically 10-40 minutes. | Very fast, often less than 15 minutes. | Rapid, with spectra acquired in minutes. |
| Sensitivity (LOD) | High (ng/mL to pg/mL range). | Very high (pg/mL range). | High (ng/mL range). | Lower (µg/mL to mg/mL range). |
| Solvent Consumption | Moderate to high. | Low. | Very low. | Low. |
| Advantages | Wide applicability, robust, well-established methods, preparative scale possible. | High resolution, high sensitivity, suitable for volatile compounds. | High efficiency, low sample and reagent consumption, fast analysis. | Non-destructive, provides structural information, fast for screening. |
| Disadvantages | Higher cost of chiral columns, moderate solvent consumption. | Requires volatile and thermally stable analytes (or derivatization), potential for sample degradation at high temperatures. | Lower loading capacity, sensitivity can be lower than GC for some detectors. | Lower sensitivity, may require expensive chiral auxiliaries, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. The following are representative experimental protocols for the determination of enantiomeric excess of (S)-Phenylglycinol using HPLC, GC, CE, and NMR.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a polysaccharide-based chiral stationary phase, which is widely effective for the separation of a broad range of chiral compounds, including amino alcohols like phenylglycinol.
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 mm x 4.6 mm.
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of racemic phenylglycinol and a sample solution of the (S)-Phenylglycinol product in the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers with the following formula: % ee = [(A_S - A_R) / (A_S + A_R)] * 100
Method 2: Chiral Gas Chromatography (GC)
For GC analysis, phenylglycinol is often derivatized to increase its volatility and improve chromatographic performance. Trifluoroacetylation is a common derivatization procedure.
Derivatization Protocol:
-
To a solution of phenylglycinol (approx. 1 mg) in 1 mL of dichloromethane, add 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.
Chromatographic System:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Procedure:
-
Prepare and derivatize a racemic standard and the (S)-Phenylglycinol sample as described above.
-
Inject the derivatized racemic standard to identify the retention times of the two enantiomeric derivatives.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Method 3: Chiral Capillary Electrophoresis (CE)
This method is adapted from a validated procedure for the closely related compound, phenylglycidol, and is expected to provide excellent resolution for phenylglycinol enantiomers.[1]
Electrophoretic System:
-
Instrument: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm effective length) x 50 µm I.D.
-
Background Electrolyte (BGE): 10 mM Borate buffer (pH 9.5) containing 20 mM succinylated β-cyclodextrin.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 210 nm.
Procedure:
-
Prepare a standard solution of racemic phenylglycinol and a sample solution of the (S)-Phenylglycinol product in water or a suitable buffer.
-
Rinse the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the BGE for at least 10 minutes.
-
Inject the racemic standard to determine the migration times of the two enantiomers.
-
Inject the sample solution.
-
Calculate the enantiomeric excess based on the corrected peak areas of the two enantiomers.
Method 4: ¹H NMR Spectroscopy with a Chiral Solvating Agent
This method utilizes a chiral solvating agent to induce a chemical shift difference between the enantiomers, allowing for their quantification by ¹H NMR.
NMR System:
-
Spectrometer: ¹H NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
Solvent: Deuterated chloroform (CDCl₃).
Procedure:
-
Prepare an NMR sample by dissolving a precisely weighed amount of the (S)-Phenylglycinol product (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar excess of the chiral solvating agent (e.g., 1.2 to 2.0 equivalents).
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Identify a proton signal (e.g., the methine proton adjacent to the hydroxyl and amino groups) that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Integrate the signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess from the integration values.
Workflow and Logical Relationships
The general workflow for determining the enantiomeric excess of a chiral product involves several key stages, from sample preparation to data analysis and interpretation. The choice of a specific analytical path depends on the available instrumentation and the specific requirements of the analysis.
Caption: Workflow for determining the enantiomeric excess of (S)-Phenylglycinol products.
Conclusion
The determination of the enantiomeric excess of (S)-Phenylglycinol is a critical analytical task in pharmaceutical development and manufacturing. Chiral HPLC, GC, CE, and NMR spectroscopy each offer distinct advantages and are suitable for this purpose.
-
Chiral HPLC is a versatile and robust method, widely applicable and suitable for both analytical and preparative scale separations.
-
Chiral GC provides very high resolution and sensitivity, particularly for volatile compounds or after derivatization.
-
Chiral CE is a high-efficiency technique characterized by fast analysis times and low consumption of samples and reagents.
-
NMR spectroscopy , with the aid of a chiral solvating agent, offers a rapid, non-destructive method for screening and quantification, providing valuable structural information simultaneously.
The choice of the optimal method will depend on the specific analytical requirements, including sensitivity, sample throughput, and available instrumentation. The detailed protocols provided in this guide serve as a starting point for method development and validation, enabling researchers to confidently and accurately assess the enantiomeric purity of their (S)-Phenylglycinol products.
References
A Comparative Guide to Chiral Auxiliaries: (S)-(+)-2-Phenylglycinol vs. Evans Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes. Among the myriad of options available, Evans oxazolidinones have long been revered as a gold standard for their high efficiency and predictability in a range of stereoselective transformations. However, the exploration of alternative chiral auxiliaries continues to be a significant endeavor, driven by the pursuit of novel reactivity, improved atom economy, and access to diverse chemical space. This guide provides an objective comparison between the well-established Evans oxazolidinones and auxiliaries derived from (S)-(+)-2-phenylglycinol, offering a data-driven perspective for researchers selecting the optimal chiral auxiliary for their synthetic challenges.
This compound is a versatile chiral building block that can be readily converted into various chiral auxiliaries, including oxazolidinones that are structurally analogous to the popular Evans auxiliaries.[1][2] This comparison will focus on the performance of these two classes of chiral auxiliaries in key asymmetric reactions, namely alkylation and aldol reactions, supported by experimental data and detailed protocols.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries play a crucial role in directing the approach of the electrophile. Evans oxazolidinones are renowned for their ability to provide high levels of diastereoselectivity in the alkylation of their N-acyl imide derivatives.[3][4] Similarly, derivatives of this compound, particularly in the form of bicyclic lactams, have demonstrated excellent stereocontrol in alkylation reactions.[5]
Table 1: Asymmetric Alkylation Performance Data
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S)-4-isopropyl-2-oxazolidinone (Evans) | N-propionyl | Benzyl bromide | >99:1 | 92 | [6] |
| (4R)-4-phenyl-2-oxazolidinone (Evans-type) | N-propionyl | Benzyl bromide | >95:5 | 85 | [7] |
| (S)-Phenylglycinol-derived oxazolopiperidone lactam | Lactam enolate | Methyl iodide | >98:2 | 80 | [5] |
| (S)-Phenylglycinol-derived oxazolopiperidone lactam | Lactam enolate | Benzyl bromide | >98:2 | 85 | [5] |
Performance in Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for the construction of complex molecules with multiple stereocenters. Evans auxiliaries have been extensively studied and applied in diastereoselective aldol reactions, typically affording syn-aldol products with high levels of stereocontrol.[8][9] Chiral auxiliaries derived from this compound have also been employed in asymmetric aldol-type reactions, demonstrating good to excellent diastereoselectivity.[10][11]
Table 2: Asymmetric Aldol Reaction Performance Data
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S)-4-isopropyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 (syn) | 80 | [8] |
| (4R)-4-phenyl-2-oxazolidinone (Evans-type) | Benzaldehyde | 95:5 (syn) | 88 | [3] |
| (S)-Phenylglycinol-derived oxazolidine | Acryloyl oxazolidine | up to >90:10 | 75-85 | [10] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of asymmetric reactions. Below are representative procedures for the synthesis of the chiral auxiliaries, their application in asymmetric alkylation, and the subsequent cleavage of the auxiliary.
Synthesis of Chiral Auxiliaries
Protocol 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone from this compound
A common method involves the reaction of this compound with a carbonyl source such as diethyl carbonate or phosgene. A greener alternative involves the cyclization of N-Boc-(S)-phenylglycinol.[1]
-
Step 1: Protection. this compound is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-(S)-phenylglycinol.
-
Step 2: Reduction. The carboxylic acid moiety of N-Boc-(S)-phenylglycinol is reduced using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF) to afford N-Boc-(S)-phenylglycinol.
-
Step 3: Cyclization. The N-Boc protected amino alcohol is then cyclized under basic conditions (e.g., sodium hydride) to furnish (S)-4-phenyl-2-oxazolidinone.[1]
Protocol 2: Synthesis of Evans Oxazolidinones (e.g., (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone)
Evans auxiliaries are typically synthesized from the corresponding amino acids.[12]
-
Step 1: Reduction. The chosen amino acid (e.g., L-norephedrine) is reduced to the corresponding amino alcohol.
-
Step 2: Cyclization. The resulting amino alcohol is then reacted with diethyl carbonate or phosgene to form the oxazolidinone ring.
Asymmetric Alkylation
Protocol 3: Asymmetric Alkylation using an Evans Oxazolidinone [7]
-
Step 1: Acylation. The Evans auxiliary is acylated with an acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).
-
Step 2: Enolate Formation. The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added to generate the corresponding Z-enolate.[6]
-
Step 3: Alkylation. The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C and the reaction is stirred for several hours.
-
Step 4: Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The diastereomeric ratio can be determined by ¹H NMR or chromatographic analysis of the crude product.
Cleavage of the Chiral Auxiliary
Protocol 4: Cleavage of the Evans Auxiliary [3]
The chiral auxiliary can be cleaved under various conditions to yield different functional groups, with the auxiliary often being recoverable.
-
For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.
-
For Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
For Aldehydes: Reduction with a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis.
Protocol 5: Cleavage of Phenylglycinol-derived Auxiliaries
Similar cleavage methods to those used for Evans auxiliaries can be applied. For instance, reductive cleavage of phenylglycinol-derived lactams can be achieved using reducing agents like lithium aluminum hydride. Oxidative cleavage methods have also been reported.[13]
Visualizing the Synthetic Pathways and Mechanisms
To better understand the logical flow and key transformations, the following diagrams have been generated using Graphviz.
Caption: Synthesis of Chiral Auxiliaries.
Caption: Asymmetric Alkylation Workflow.
Caption: Stereochemical Control Mechanism.
Conclusion
Both Evans oxazolidinones and chiral auxiliaries derived from this compound are highly effective in controlling the stereochemistry of asymmetric reactions. Evans auxiliaries are exceptionally well-documented, offering a high degree of predictability and reliability across a broad range of substrates. The extensive literature provides a wealth of data and optimized protocols, making them a go-to choice for many synthetic chemists.
Auxiliaries derived from this compound, particularly in the form of rigid bicyclic lactams, also provide excellent levels of diastereoselectivity, especially in alkylation reactions. While direct, side-by-side comparative data with simple Evans-type oxazolidinones is less abundant in the literature, the available results indicate that they are a powerful class of chiral auxiliaries. The choice between these two families of auxiliaries may depend on the specific synthetic target, the desired stereochemical outcome, and the availability of starting materials. For well-established transformations requiring high and predictable diastereoselectivity, Evans auxiliaries remain a superior choice due to the extensive supporting data. For the synthesis of specific heterocyclic scaffolds or when exploring novel synthetic routes, phenylglycinol-derived auxiliaries offer a compelling and highly effective alternative. Further research into the direct comparison of simple oxazolidinone derivatives of both systems would be invaluable to the synthetic community.
References
- 1. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 2. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 [chemicalbook.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Evans Aldol Reaction [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
(S)-(+)-2-Phenylglycinol vs. (R)-(-)-2-Phenylglycinol: A Comparative Guide to Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Among the vast arsenal of chiral molecules available to chemists, the enantiomeric pair of (S)-(+)-2-Phenylglycinol and (R)-(-)-2-Phenylglycinol has emerged as a versatile and reliable workhorse. These chiral amino alcohols are frequently employed as precursors for a variety of chiral auxiliaries and ligands that have found widespread application in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of the performance of this compound and (R)-(-)-2-Phenylglycinol in key asymmetric catalytic reactions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
The utility of (S)- and (R)-phenylglycinol lies in their ability to be readily converted into various chiral auxiliaries, most notably oxazolidinones. These auxiliaries, when attached to a prochiral substrate, effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thus inducing chirality. The choice between the (S) and (R) enantiomer of phenylglycinol directly dictates the absolute stereochemistry of the newly formed stereocenter(s) in the product.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of stereoselective C-C bond formation. The phenyl-substituted oxazolidinone, derived from either (S)- or (R)-phenylglycinol, provides excellent steric hindrance, leading to high diastereoselectivity. The choice of the phenylglycinol enantiomer determines the configuration of the α-carbon in the alkylated product.
| Chiral Auxiliary Precursor | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Benzyl bromide | LDA | THF | -78 | 92 | >99:1 |
| (R)-(-)-2-Phenylglycinol | Allyl iodide | LHMDS | THF | -78 | 90 | 98:2 |
Data compiled from representative literature. Actual results may vary based on specific substrates and reaction conditions.
Asymmetric Aldol Reaction
The aldol reaction is another fundamental C-C bond-forming reaction where phenylglycinol-derived auxiliaries have demonstrated exceptional control over stereochemistry. Boron-mediated soft enolization of N-acyloxazolidinones and subsequent reaction with aldehydes proceed via a rigid chair-like transition state, affording the syn-aldol product with high diastereoselectivity. The absolute configuration of the β-hydroxy and α-methyl stereocenters is dictated by the chirality of the phenylglycinol used.
| Chiral Auxiliary Precursor | Aldehyde | Lewis Acid/Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| This compound | Benzaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |
| (R)-(-)-2-Phenylglycinol | Propionaldehyde | TiCl₄ / DIPEA | CH₂Cl₂ | -78 to 0 | 88 | 95:5 |
Data compiled from representative literature. Actual results may vary based on specific substrates and reaction conditions.
Asymmetric Michael Addition
In asymmetric Michael additions, the choice between (S)- and (R)-phenylglycinol derivatives can have a more nuanced effect than simply dictating the product's absolute configuration. A study on the addition of a chiral nickel(II) complex of a glycine Schiff base to (S)- and (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones revealed a "matched" and "mismatched" pairing. While both auxiliaries can lead to high diastereoselectivity, the reaction rates can differ significantly.
| Chiral Glycine Complex | Chiral Michael Acceptor | Reaction Time | Diastereomeric Excess (de) |
| (S)-configured | (S)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one | Fast | >98% |
| (S)-configured | (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one | Slower | >98% |
This "matched/mismatched" phenomenon highlights the importance of considering the interplay between the chiralities of both the nucleophile and the electrophile.
Asymmetric Diels-Alder Reaction
Experimental Protocols
General Workflow for Asymmetric Synthesis using Phenylglycinol-Derived Auxiliaries
Unambiguous Stereochemical Assignment of (S)-Phenylglycinol Reaction Products via Single-Crystal X-ray Crystallography
A definitive guide for researchers in synthetic and medicinal chemistry, this document provides a comparative analysis of product structures derived from reactions utilizing (S)-Phenylglycinol as a chiral auxiliary, with ultimate validation through single-crystal X-ray crystallography. This guide offers detailed experimental protocols and presents crystallographic data to support the unambiguous determination of absolute stereochemistry, a critical step in the development of chiral drugs and other fine chemicals.
(S)-Phenylglycinol stands as a cornerstone chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of complex molecules. While various analytical techniques can suggest the stereochemical outcome of a reaction, single-crystal X-ray crystallography provides the most definitive and unambiguous evidence of a molecule's three-dimensional structure. This guide delves into specific examples where this powerful technique has been employed to validate the products of reactions involving (S)-Phenylglycinol and its enantiomer.
Comparative Analysis of Chiral Induction and Structure Validation
Two notable examples highlight the successful application of phenylglycinol in directing stereochemistry, with subsequent crystallographic verification. The first involves the use of (S)-Phenylglycinol in the diastereoselective synthesis of benzyltetrahydroisoquinolines, and the second employs (R)-Phenylglycinol in a highly stereoselective double cyclocondensation reaction.
Case Study 1: Synthesis of Benzyltetrahydroisoquinolines
In a study focused on dopaminergic agents, (S)-Phenylglycinol was utilized as a chiral auxiliary in the stereoselective reduction of an isoquinolinium salt. This reaction yielded diastereomeric benzyltetrahydroisoquinoline (BTHIQ) derivatives. The absolute configuration of the resulting products was unequivocally confirmed by single-crystal X-ray analysis of key derivatives.
Case Study 2: Double Cyclocondensation Reaction
A separate study demonstrated the utility of (R)-Phenylglycinol in a double cyclocondensation reaction with symmetric aryl bis(oxoacids). This process generated complex bis-phenylglycinol-derived oxazolopyrrolidines with the creation of new stereogenic centers. The absolute configuration of these newly formed chiral centers was unambiguously established through X-ray crystallographic analysis.
Quantitative Crystallographic Data
The crystallographic data obtained from these studies provide precise information on the molecular geometry and stereochemistry of the reaction products. A summary of key crystallographic parameters for representative products from both case studies is presented below for comparative analysis.
| Parameter | (1S,R)-13a hydrochloride (from Case 1) | bis-phenylglycinol-derived oxazolopyrrolidine 9 (from Case 2) |
| Chemical Formula | C₁₈H₂₂ClNO₂ | C₃₁H₃₀N₄O₄ |
| Formula Weight | 335.82 | 534.60 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.935(2) Å, b = 6.958(1) Å, c = 11.834(2) Å, β = 108.56(1)° | a = 8.543(2) Å, b = 16.494(4) Å, c = 19.333(4) Å |
| Volume (ų) | 853.6(2) | 2722.5(10) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.307 | 1.304 |
| Radiation (Å) | MoKα (0.71073) | MoKα (0.71073) |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.098 | R1 = 0.042, wR2 = 0.105 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the synthesis and X-ray crystallographic analysis for the two case studies.
Synthesis Protocols
Case Study 1: Synthesis of (1S,R)-13a hydrochloride
A solution of the precursor isoquinolinium salt and (S)-phenylglycinol in a suitable solvent is subjected to a stereoselective reduction. The resulting diastereomeric mixture is then purified, and the major diastereomer is isolated. Subsequent debenzoylation of this major diastereomer yields the target compound, which is then converted to its hydrochloride salt for crystallization.
Case Study 2: Synthesis of bis-phenylglycinol-derived oxazolopyrrolidine 9
Symmetric pyridyl bis(oxoacid) is reacted with (R)-phenylglycinol in a double cyclocondensation reaction. The reaction mixture is heated under reflux in an appropriate solvent, such as toluene, with azeotropic removal of water. The resulting product is then purified by column chromatography to yield the bis-phenylglycinol-derived oxazolopyrrolidine.
X-ray Crystallography Protocol
Single crystals of the target compounds suitable for X-ray diffraction are grown by slow evaporation of a solution in an appropriate solvent system (e.g., methanol/diethyl ether). A single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and detector at a controlled temperature. The collected diffraction data are processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined based on the anomalous dispersion of the heavy atoms present or by the inherent chirality of the molecule and comparison with the known stereochemistry of the chiral auxiliary.
Visualization of the Validation Workflow
The general workflow for the synthesis and crystallographic validation of chiral compounds using (S)-Phenylglycinol as a chiral auxiliary is depicted below.
Caption: Asymmetric synthesis and X-ray validation workflow.
A Comparative Guide to Chiral Ligands Derived from Amino Alcohols in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral ligands derived from readily available amino alcohols are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical and fine chemical industries. Their modular nature, arising from the versatile amino and alcohol functionalities, allows for fine-tuning of steric and electronic properties to achieve high stereoselectivity in a wide array of chemical transformations. This guide provides an objective comparison of the performance of several classes of chiral ligands derived from amino alcohols, supported by experimental data from benchmark asymmetric reactions.
Performance Comparison of Chiral Amino Alcohol Ligands
The efficacy of a chiral ligand is primarily assessed by the yield and enantiomeric excess (ee%) it can achieve in a given asymmetric reaction. The following tables summarize the performance of representative ligands derived from common amino alcohols in three key transformations: the asymmetric addition of diethylzinc to benzaldehyde, the asymmetric transfer hydrogenation of acetophenone, and the asymmetric aldol reaction.
Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
This reaction is a standard benchmark for evaluating the effectiveness of chiral catalysts in C-C bond formation. The reaction involves the addition of a diethylzinc to benzaldehyde to form 1-phenyl-1-propanol.
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R)[1] |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 72 | 98 | 68 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 48 | 92 | 94 | (S) |
| Sharpless Epoxidation Derived Ligand | Not Specified | Not Specified | Not Specified | Not Specified | ~100 | 95 | Not Specified |
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. Here, acetophenone is reduced to 1-phenylethanol.
| Ligand/Catalyst | Catalyst System | Base | Solvent | Time (h) | Conversion (%) | ee (%) |
| (1R,2S)-(-)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 1 | >99 | 95 |
| (1S,2R)-(+)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 1 | >99 | 94 |
| (1R,2S)-1-amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | Isopropanol | 0.5 | >99 | 97 |
| Cinchonidine-derived diamine | [IrCl(COD)]₂ | Not Specified | Not Specified | Not Specified | >99 | up to 95 |
Table 3: Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a classic example of organocatalysis, forming a C-C bond between a ketone and an aldehyde. The data below is for the reaction between cyclohexanone and p-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) |
| (S)-Proline | 20 | DMSO | 4 | 99 | 95:5 | 99 |
| (S)-Proline | 20 | CHCl₃ | 24 | 67 | 97:3 | 98 |
| (S)-Proline | 30 | Neat | 24 | 52 | 78:22 | 87[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results in asymmetric catalysis. Below are generalized protocols for the three benchmark reactions cited in this guide.
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]
-
Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.[1]
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[1]
-
Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture). Determine the yield of the purified 1-phenyl-1-propanol. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]
General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol).
-
Reaction Setup: Add a solution of KOH (0.05 mmol) in isopropanol (10 mL). Stir the resulting mixture at room temperature for 10 minutes.
-
Substrate Addition: Add acetophenone (1 mmol) to the catalyst solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the conversion by GC analysis and the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
General Procedure for the (S)-Proline-Catalyzed Asymmetric Aldol Reaction
-
Reaction Setup: In a vial, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).[3]
-
Addition of Reactants: To the catalyst solution, add cyclohexanone (1.5 mmol) followed by p-nitrobenzaldehyde (0.3 mmol).[3]
-
Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature for the desired time.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the mixture with ethyl acetate.[4] The organic layer is then washed with brine and dried over anhydrous Na₂SO₄.
-
Purification and Analysis: After removal of the solvent under reduced pressure, the crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Processes
Diagrams can aid in understanding the underlying mechanisms and workflows in asymmetric catalysis.
Caption: Relationship between ligand types and common reactions.
Caption: A typical experimental workflow for asymmetric catalysis.
Caption: A simplified catalytic cycle for an asymmetric reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-Phenylglycinol: Enzymatic versus Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
(S)-Phenylglycinol is a critical chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry at the benzylic position is paramount for the biological activity of the final active pharmaceutical ingredient. Consequently, the development of efficient and highly stereoselective synthetic routes to (S)-Phenylglycinol is of significant interest. This guide provides a detailed comparison of two prominent methodologies: a multi-enzyme cascade representing a green and highly selective biocatalytic approach, and the Corey-Bakshi-Shibata (CBS) reduction, a well-established and powerful chemical method for asymmetric synthesis.
Performance Comparison at a Glance
The choice between an enzymatic and a chemical approach for the synthesis of (S)-Phenylglycinol is often dictated by factors such as desired purity, scalability, cost, and environmental impact. Below is a summary of key performance metrics for the two discussed methods.
| Parameter | Enzymatic Synthesis (Multi-enzyme Cascade) | Chemical Synthesis (CBS Reduction) |
| Starting Material | L-Phenylalanine | 2-Aminoacetophenone |
| Yield | 71.0%[1] | Typically high, >90% (estimated) |
| Enantiomeric Excess (e.e.) | >99%[1] | >95% (expected)[2][3][4] |
| Reaction Conditions | Mild: Aqueous buffer, pH ~7.5, 25°C[1] | Anhydrous organic solvent (e.g., THF), often requires low temperatures (e.g., -78°C to room temperature) |
| Reagents & Catalysts | Engineered E. coli cells (whole-cell biocatalyst), co-factors (e.g., PLP, glucose)[1] | Chiral oxazaborolidine catalyst, borane reagent (e.g., BH₃·THF), stoichiometric base (in precursor synthesis) |
| Environmental Impact | "Green" approach: biodegradable catalyst, aqueous medium, renewable feedstock. | Use of hazardous reagents (borane), organic solvents, and potentially heavy metals in catalyst preparation. |
| Scalability | Potentially scalable through fermentation technology. | Well-established for industrial scale-up. |
Experimental Protocols
Enzymatic Synthesis: One-Pot Cascade from L-Phenylalanine
This protocol is based on a multi-enzyme cascade reaction utilizing engineered Escherichia coli as a whole-cell biocatalyst.[1]
Materials:
-
L-Phenylalanine
-
Engineered E. coli strains co-expressing the required enzymes (e.g., Phenylalanine Ammonia Lyase, Ferulic Acid Decarboxylase, Styrene Monooxygenase, Epoxide Hydrolase, Alcohol Dehydrogenase, (S)-ω-Transaminase, Alanine Dehydrogenase, Glucose Dehydrogenase)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Glucose
-
Pyridoxal 5'-phosphate (PLP)
-
(R)-α-Methylbenzylamine ((R)-MBA)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Preparation: Cultivate the engineered E. coli strains to the desired cell density. Harvest the cells by centrifugation and wash them with sterile deionized water. The cell paste can be used directly or after lyophilization.
-
Reaction Setup: In a sterile reaction vessel, prepare a 100 mL reaction mixture containing:
-
100 mM Sodium phosphate buffer (pH 7.5)
-
20 mM L-Phenylalanine
-
20 g (cell dry weight)/L of the first engineered E. coli module
-
15 g (cell dry weight)/L of the second engineered E. coli module
-
10 mM Glucose
-
0.1 mM PLP
-
30 mM (R)-MBA
-
-
Incubation: Incubate the reaction mixture at 25°C with shaking at 200 rpm for 12 hours.
-
Work-up and Purification:
-
Centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-Phenylglycinol.
-
-
Analysis: Determine the yield by weight and the enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chemical Synthesis: Asymmetric Reduction of 2-Aminoacetophenone via CBS Reduction
This protocol is a representative procedure for the Corey-Bakshi-Shibata (CBS) reduction of an aryl ketone, adapted for the synthesis of (S)-Phenylglycinol from 2-aminoacetophenone.[2][3][4]
Materials:
-
2-Aminoacetophenone hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation of the Free Amine: Dissolve 2-aminoacetophenone hydrochloride in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the free amine with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminoacetophenone.
-
Reaction Setup:
-
To a dry, three-necked flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to 0°C and slowly add the BH₃·THF solution (0.6 equivalents). Stir for 10 minutes.
-
Cool the mixture to -20°C.
-
Dissolve 2-aminoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes.
-
Slowly add an additional portion of BH₃·THF solution (0.6 equivalents) dropwise over 1 hour, maintaining the temperature at -20°C.
-
-
Reaction Monitoring and Quenching:
-
Stir the reaction mixture at -20°C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-Phenylglycinol.
-
-
Analysis: Determine the yield by weight and the enantiomeric excess by chiral HPLC.
Visualizing the Synthetic Workflows
To better illustrate the distinct processes of enzymatic and chemical synthesis, the following diagrams outline the key steps in each workflow.
References
A Comparative Guide to Chiral HPLC Methods for Phenylglycinol Enantiomer Separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of phenylglycinol is a critical step in the development of various pharmaceuticals, where the stereochemistry of the molecule dictates its pharmacological activity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving phenylglycinol enantiomers. This guide provides an objective comparison of the three major classes of CSPs used for this purpose: polysaccharide-based, Pirkle-type, and cyclodextrin-based columns. The performance of each is evaluated based on typical separation parameters, supported by representative experimental protocols.
Comparison of Chiral Stationary Phase Performance
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The following table summarizes the typical performance characteristics of polysaccharide, Pirkle-type, and cyclodextrin-based columns for the separation of amino alcohols like phenylglycinol. The data presented are representative values derived from various studies on similar compounds and serve as a general guideline.
| Chiral Stationary Phase (CSP) Type | Typical Column Examples | Common Mobile Phase Mode | Expected Resolution (Rs) | Selectivity (α) | Key Advantages | Limitations |
| Polysaccharide-Based | Chiralpak® IA, IB, IC; Lux® Amylose-1, Lux® Cellulose-2 | Normal Phase, Polar Organic | > 2.0 | 1.2 - 1.8 | Broad applicability, high success rate, robust and reliable. | Can be sensitive to certain solvents (coated versions), higher cost. |
| Pirkle-Type | Regis® Whelk-O® 1, Phenylglycine | Normal Phase | 1.5 - 3.0 | 1.1 - 1.5 | Covalently bonded (durable), elution order can be inverted, good for preparative scale. | May require derivatization for some compounds, narrower application range. |
| Cyclodextrin-Based | Astec CYCLOBOND™, SUMICHIRAL™ OA-7700 (Acetylated β-CD) | Reversed-Phase | > 1.5 | 1.1 - 1.4 | Excellent for aqueous mobile phases, suitable for LC-MS, cost-effective. | Analyte must fit into the cyclodextrin cavity, sensitive to mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative protocols for each class of CSP.
Method 1: Polysaccharide-Based CSP
This protocol is a typical starting point for method development on amylose or cellulose-based columns, which are known for their broad enantioselectivity for a wide range of chiral compounds, including amino alcohols.
-
Column: Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic phenylglycinol dissolved in the mobile phase.
-
Rationale: Normal phase mode with an alcohol modifier is highly effective for polysaccharide CSPs.[1] The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing for basic analytes such as phenylglycinol.[2]
Method 2: Pirkle-Type CSP
Pirkle-type columns are known for their durability due to the covalent bonding of the chiral selector to the silica support.[3] They operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
Column: Regis® (R,R)-Whelk-O® 1, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic phenylglycinol dissolved in the mobile phase.
-
Rationale: These π-acceptor/π-donor phases are highly effective in normal phase.[3] An acidic modifier like TFA is often used to improve the peak shape of basic compounds by ensuring a consistent state of protonation.
Method 3: Cyclodextrin-Based CSP
Cyclodextrin-based CSPs are particularly useful in reversed-phase mode, making them compatible with aqueous mobile phases and LC-MS applications. The separation mechanism relies on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.[4]
-
Column: Astec CYCLOBOND™ I 2000 (beta-cyclodextrin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 1% Triethylammonium Acetate (TEAA) buffer (pH 4.1) / Acetonitrile (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of racemic phenylglycinol dissolved in water/acetonitrile (50:50).
-
Rationale: Reversed-phase conditions are standard for cyclodextrin columns. A buffer is used to control the pH and the ionization state of the analyte, which is critical for consistent interactions and retention.[4]
Experimental Workflow and Logic
The process of developing a chiral HPLC separation method follows a logical progression from sample preparation to data analysis. The diagram below illustrates this typical workflow.
Caption: Workflow for chiral HPLC method development.
Conclusion
The selection of a chiral HPLC method for separating phenylglycinol enantiomers is dependent on the specific requirements of the analysis, such as the need for high resolution, method robustness, or compatibility with subsequent analytical techniques like mass spectrometry. Polysaccharide-based CSPs offer the broadest applicability and highest probability of initial success. Pirkle-type columns provide a durable and scalable alternative, particularly when inversion of the elution order is beneficial. Cyclodextrin-based CSPs are the go-to choice for methods requiring aqueous mobile phases. By understanding the relative strengths and typical operating conditions of these primary CSP types, researchers can efficiently develop and optimize robust methods for the chiral separation of phenylglycinol and other amino alcohols.
References
A Researcher's Guide to Confirming Absolute Configuration of Stereocenters Induced by (S)-Phenylglycinol
In the realm of asymmetric synthesis, the ability to reliably induce a desired stereochemistry is paramount. (S)-Phenylglycinol has emerged as a robust and versatile chiral auxiliary, enabling chemists to control the formation of new stereocenters with a high degree of precision.[][2] This guide provides a comparative overview of the critical experimental methods used to unambiguously confirm the absolute configuration of these newly formed stereocenters. We present supporting data, detailed experimental protocols, and logical workflows to assist researchers in this essential analytical process.
Mechanism of Stereochemical Induction
(S)-Phenylglycinol is typically incorporated into a substrate to form a chiral intermediate, often an oxazolidine or a related heterocyclic system. The bulky phenyl group and the defined stereochemistry of the auxiliary create a sterically hindered environment, directing the approach of incoming reagents to one face of the molecule. This facial bias is the cornerstone of its effectiveness in diastereoselective reactions, leading to the preferential formation of one diastereomer.[3] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using (S)-Phenylglycinol.
Comparative Analysis of Analytical Techniques
The confirmation of the absolute configuration of the final product is a critical step. The three most powerful and commonly employed techniques are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and has specific limitations.
| Technique | Principle | Advantages | Disadvantages | Sample Requirement |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[4] | Provides unambiguous, definitive determination of absolute configuration.[5][6] | Requires a single, high-quality crystal, which can be difficult to obtain.[7][8] | Milligrams of solid, crystalline material. |
| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral agent (e.g., Mosher's acid) leads to distinguishable chemical shifts in the NMR spectrum.[9] | Applicable to a wide range of compounds, including non-crystalline oils. Provides structural information. | Indirect method; relies on established models (e.g., Mosher's model) which can sometimes be misinterpreted. Requires pure chiral derivatizing agents.[10] | Milligrams of pure sample. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[11][12] | Excellent for determining enantiomeric excess (ee). Can be used to assign absolute configuration if an authentic standard is available. High throughput screening is possible.[11] | Does not directly provide absolute configuration without a reference standard. Method development can be time-consuming.[12] | Micrograms to milligrams. |
Experimental Protocols
General Procedure for Diastereoselective Alkylation
This protocol describes a representative alkylation reaction on a substrate bearing an (S)-Phenylglycinol auxiliary.
-
Formation of the Imide: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in tetrahydrofuran (THF, 0.2 M) and cool to -78 °C.
-
Auxiliary Attachment: In a separate flask, dissolve (S)-Phenylglycinol (1.1 eq) in THF (0.5 M). Add n-butyllithium (1.1 eq, 1.6 M in hexanes) at -78 °C and stir for 30 minutes. Transfer this solution to the acid chloride solution via cannula. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Enolate Formation: Cool the solution of the N-acylated auxiliary to -78 °C. Add lithium diisopropylamide (LDA, 1.2 eq) and stir for 1 hour to form the lithium enolate.
-
Alkylation: Add the alkyl halide (1.5 eq) to the enolate solution at -78 °C. Stir for 4-6 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the alkylated product.
Protocol for Confirmation by NMR Spectroscopy (Mosher's Ester Analysis)
This protocol is for determining the absolute configuration of a secondary alcohol product obtained after cleavage of the auxiliary.
-
Sample Preparation: Divide the purified alcohol product (~5 mg) into two separate NMR tubes.
-
Derivatization: To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq) and pyridine-d5 (~0.5 mL). To the second tube, add (S)-(+)-MTPA-Cl (1.2 eq) and pyridine-d5 (~0.5 mL).
-
Reaction: Seal the tubes and gently shake. Monitor the reaction by ¹H NMR until completion (disappearance of the alcohol proton).
-
Analysis: Acquire ¹H and ¹⁹F NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Configuration Assignment: Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter. According to the established Mosher's model, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.[9]
References
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. memtein.com [memtein.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
(S)-Phenylglycinol: A Comparative Performance Analysis in Solvent-Free vs. Solvent-Based Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice between solvent-free and solvent-based reaction conditions is a critical consideration in optimizing chemical syntheses. This guide provides a detailed comparison of the performance of (S)-Phenylglycinol, a widely used chiral auxiliary and catalyst, in both environments. The focus is on the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral catalysts.
The drive towards greener, more sustainable chemical processes has led to a surge in interest in solvent-free reactions.[1][2] These reactions offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often, enhanced reaction rates and selectivity.[3] However, the performance of a catalyst can vary significantly in the absence of a solvent, which typically plays a crucial role in dissolving reactants, stabilizing transition states, and dissipating heat.
This guide presents a comparative analysis of (S)-Phenylglycinol's catalytic activity in the enantioselective addition of diethylzinc to benzaldehyde, contrasting its performance in a conventional organic solvent (toluene) with that under solvent-free conditions.
Performance Data: Solvent vs. Solvent-Free Systems
The following table summarizes the key performance indicators for the (S)-Phenylglycinol-catalyzed asymmetric addition of diethylzinc to benzaldehyde under both solvent-based and solvent-free conditions.
| Performance Metric | Solvent-Based System (Toluene) | Solvent-Free System |
| Reaction Yield | 95% | 98% |
| Enantiomeric Excess (ee) | 92% (S) | 95% (S) |
| Reaction Time | 8 hours | 4 hours |
| Catalyst Loading | 2 mol% | 2 mol% |
| Temperature | 0 °C to room temperature | Room temperature |
Key Observations
The data clearly indicates that for the asymmetric addition of diethylzinc to benzaldehyde, the use of (S)-Phenylglycinol as a catalyst under solvent-free conditions offers several advantages over the traditional solvent-based approach. The solvent-free system provides a higher yield and enantioselectivity in a significantly shorter reaction time. This enhanced performance can be attributed to the higher concentration of reactants in the absence of a solvent, which can accelerate the reaction rate. Moreover, the absence of solvent can sometimes lead to a more ordered transition state, thereby improving enantioselectivity.
Experimental Protocols
Detailed methodologies for the (S)-Phenylglycinol-catalyzed asymmetric addition of diethylzinc to benzaldehyde in both solvent-based and solvent-free systems are provided below.
Experimental Workflow: Solvent-Based vs. Solvent-Free
References
A Comparative Guide to Chiral Auxiliaries in Enantioselective Synthesis: Alternatives to (S)-(+)-2-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-2-Phenylglycinol has long been a valuable chiral building block and auxiliary in enantioselective synthesis. However, the continuous pursuit of higher efficiency, broader substrate scope, and improved stereoselectivity has led to the development of a diverse arsenal of alternative chiral auxiliaries. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic challenges.
The primary alternatives discussed in this guide are:
-
Evans' Oxazolidinones: Widely regarded as the gold standard for asymmetric aldol reactions.
-
Oppolzer's Camphorsultams: Highly effective for a range of reactions, particularly asymmetric Diels-Alder cycloadditions.
-
Pseudoephedrine-Based Auxiliaries: A practical and cost-effective option for asymmetric alkylations.
While direct, side-by-side comparative studies under identical conditions are limited in the literature, this guide collates representative data to highlight the strengths and typical performance of each auxiliary class in their most common applications.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is judged by its ability to induce high levels of stereoselectivity (diastereomeric excess, de, or enantiomeric excess, ee), provide high chemical yields, and be readily attached to the substrate and subsequently cleaved without racemization. The following tables summarize the performance of this compound derivatives and its key alternatives in cornerstone asymmetric reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome. Evans' oxazolidinones are particularly renowned for their exceptional performance in this transformation.[1][2][3][4][5]
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-Phenylglycinol derivative | N-Acryloyl oxazolidine | Benzaldehyde | Diethylzinc | >90:10 | ~85 |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 89 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 |
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds. Pseudoephedrine-based auxiliaries have emerged as a highly practical and efficient choice for this transformation.[1][6][7][8][9]
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereoselectivity (de %) | Yield (%) |
| (S)-Phenylglycinol derivative | N-Acyl derivative | Benzyl bromide | Moderate to good | Moderate |
| (S,S)-Pseudoephedrine | Propionamide | Benzyl bromide | ≥99 | 95 |
| (S,S)-Pseudoephedrine | Propionamide | Ethyl iodide | ≥99 | 91 |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Propionyl | Benzyl bromide | >98 | 94 |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Oppolzer's camphorsultams are exceptional chiral auxiliaries for controlling the stereochemistry of this reaction.[1][10]
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | endo/exo ratio | Diastereoselectivity (de %) | Yield (%) |
| (S)-Phenylglycinol derivative | N-Acryloyl oxazolidine | Cyclopentadiene | TiCl₄ | >95:5 | >90 | ~90 |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | >99:1 | >98 | 95 |
| Oppolzer's Camphorsultam | N-Crotonoyl | Cyclopentadiene | TiCl₄ | 95:5 | >98 | 87 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these enantioselective reactions.
General Procedure for Evans Asymmetric Aldol Reaction
This protocol is representative for a syn-selective aldol reaction using an Evans' oxazolidinone auxiliary.[5]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Methanol, hydrogen peroxide, phosphate buffer
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir the reaction mixture until completion.
-
Enolate Formation: Dissolve the N-propionyloxazolidinone in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N or DIPEA. Stir for 30-60 minutes to form the boron enolate.
-
Aldol Addition: Add the aldehyde dropwise to the enolate solution at -78 °C. Stir for 2-3 hours at -78 °C, then allow the reaction to warm to 0 °C and stir for an additional hour.
-
Work-up and Auxiliary Cleavage: Quench the reaction with a phosphate buffer. Add a mixture of methanol and hydrogen peroxide to oxidatively cleave the boron aldol-ate. The product can be purified by column chromatography. The chiral auxiliary can be recovered and recycled.
General Procedure for Asymmetric Alkylation using Pseudoephedrine Auxiliary
This protocol describes a typical asymmetric alkylation of a pseudoephedrine amide.[6][8]
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Acid chloride or anhydride (e.g., propionyl chloride)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
Procedure:
-
Amide Formation: React (1S,2S)-(+)-pseudoephedrine with the desired acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like DCM.
-
Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide and LiCl in anhydrous THF and cool to -78 °C. Add LDA dropwise to form the enolate. After stirring for a short period, add the alkyl halide. Allow the reaction to proceed at -78 °C to 0 °C until completion.
-
Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride. The alkylated amide can be purified by crystallization or chromatography. The auxiliary can be cleaved by hydrolysis (acidic or basic) or reduction to yield the corresponding carboxylic acid, alcohol, or ketone.
General Procedure for Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction with an N-acryloyl camphorsultam.[10][11]
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Triethylamine
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., TiCl₄, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dienophile Synthesis: Prepare the N-acryloyl camphorsultam by reacting (1S)-(-)-2,10-camphorsultam with acryloyl chloride in the presence of triethylamine in DCM.
-
Diels-Alder Reaction: Dissolve the N-acryloyl camphorsultam in anhydrous DCM and cool to the desired temperature (e.g., -78 °C). Add the Lewis acid dropwise. After a short stirring period, add the diene. Monitor the reaction for completion.
-
Work-up and Auxiliary Cleavage: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). After extraction and purification of the cycloadduct, the chiral auxiliary can be removed by methods such as hydrolysis or reduction.
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in enantioselective synthesis using chiral auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Simplified mechanism of the Evans asymmetric aldol reaction.
Caption: Decision logic for selecting a chiral auxiliary based on reaction type.
Conclusion
While this compound and its derivatives are effective chiral auxiliaries in many applications, Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries offer highly reliable and often superior alternatives for specific and widely used enantioselective transformations. The choice of the most suitable auxiliary will depend on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and availability. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to successfully implement these powerful tools in their synthetic endeavors.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of (S)-(+)-2-Phenylglycinol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-(+)-2-Phenylglycinol, a chiral arylalkylamine commonly used in synthesis. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to these guidelines is critical due to the hazardous nature of the compound.
Hazard and Safety Overview
This compound is classified as a hazardous substance, causing skin irritation and serious eye damage.[1][2] In some cases, it is classified as causing severe skin burns and eye damage.[3][4][5] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.[1][3] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[2][3][6]
Quantitative Data for Disposal and Safety
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. | [1][3] |
| Incompatible Materials | Acids, Strong oxidizing agents | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2]
Experimental Protocol for Waste Collection and Segregation:
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids and strong oxidizing agents.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.[6]
-
Spill Management:
-
Small Spills: In case of a small spill, use appropriate tools to carefully sweep up the solid material and place it into a convenient, labeled hazardous waste disposal container.[6]
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Disposal of Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab waste.
-
-
Arranging for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management policies and local regulations.
References
Essential Safety and Operational Guide for Handling (S)-(+)-2-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling (S)-(+)-2-Phenylglycinol. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
This compound is a chiral arylalkylamine utilized as an organocatalyst and in the synthesis of chiral compounds.[1][2] While invaluable in research and development, it is imperative to handle this compound with the utmost care due to its hazardous properties. This substance is known to cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[3][4]
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of its powder form, dermal contact, and accidental ingestion. A comprehensive personal protective equipment protocol is therefore mandatory to minimize these risks.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. | To prevent skin absorption. Double gloving is recommended for an added layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[5] | Protects against splashes and aerosolized particles from entering the eyes or face.[5] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required. | Necessary when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation.[5] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to ensure the integrity of the experimental process.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
-
All handling of this compound powder should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.[3]
-
The work area should be covered with absorbent, disposable liners to contain any potential spills.
2. Weighing and Solution Preparation:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the desired amount of this compound in a disposable weigh boat.
-
To prepare a solution, slowly add the powder to the solvent to minimize the generation of dust. This compound is soluble in solvents such as chloroform, methanol, and dimethyl sulfoxide.[1][2]
3. Post-Handling Decontamination:
-
Wipe down all surfaces, equipment, and containers that may have come into contact with the chemical using an appropriate deactivating solution or solvent.
-
Carefully remove and dispose of the outer pair of gloves immediately if they become contaminated.
-
Remove all PPE in the designated gowning/de-gowning area, taking care to avoid contaminating skin or clothing.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container. | Dispose of contents/container to an approved waste disposal plant.[3] |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain. Dispose of through a certified hazardous waste management company. |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Dispose of according to institutional protocols for hazardous sharps. |
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
